Product packaging for (5-Nitro-pyridin-2-yl)-thiourea(Cat. No.:)

(5-Nitro-pyridin-2-yl)-thiourea

Cat. No.: B12438917
M. Wt: 198.21 g/mol
InChI Key: LJFFXPYYKRPNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Nitro-pyridin-2-yl)-thiourea is a useful research compound. Its molecular formula is C6H6N4O2S and its molecular weight is 198.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O2S B12438917 (5-Nitro-pyridin-2-yl)-thiourea

Properties

IUPAC Name

(5-nitropyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-6(13)9-5-2-1-4(3-8-5)10(11)12/h1-3H,(H3,7,8,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFFXPYYKRPNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-Nitro-pyridin-2-yl)-thiourea: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: (5-Nitro-pyridin-2-yl)-thiourea is a heterocyclic organic compound that incorporates three key structural motifs: a pyridine ring, a nitro group, and a thiourea functional group. The combination of these features makes it a compound of interest in medicinal chemistry and materials science. Thiourea derivatives are widely recognized for their diverse biological activities, while the nitro-substituted pyridine core is a common scaffold in pharmacologically active molecules.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and expected analytical data for research and development purposes.

Synthesis

The synthesis of this compound is most reliably achieved through a two-step process starting from the commercially available 2-amino-5-nitropyridine. The general strategy involves the formation of an N-acylthiourea intermediate by reacting the starting amine with benzoyl isothiocyanate, followed by a basic hydrolysis to remove the benzoyl protecting group.

Reaction Scheme:

  • Step 1: 2-Amino-5-nitropyridine + Benzoyl isothiocyanate → 1-Benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea

  • Step 2: 1-Benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea + NaOH → this compound + Sodium Benzoate

Experimental Protocol

Materials and Reagents:

  • 2-Amino-5-nitropyridine (C₅H₅N₃O₂)[2]

  • Benzoyl isothiocyanate (C₈H₅NOS)

  • Acetone (CH₃COCH₃), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (C₂H₅OH)

Procedure:

Step 1: Synthesis of 1-Benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitropyridine (13.9 g, 0.1 mol) in 100 mL of anhydrous acetone.

  • To this stirring solution, add benzoyl isothiocyanate (16.3 g, 0.1 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product, 1-benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold acetone (2 x 20 mL), and dry in a vacuum oven. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Suspend the crude 1-benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea from the previous step in 150 mL of a 10% (w/v) aqueous sodium hydroxide solution.

  • Heat the mixture to 80-90 °C and stir for 1-2 hours until the solid has completely dissolved, indicating the completion of hydrolysis.

  • Cool the resulting solution to room temperature and filter to remove any insoluble impurities.

  • Transfer the clear filtrate to a beaker and place it in an ice bath.

  • Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH reaches approximately 5-6.

  • A yellow precipitate of this compound will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: 2-Amino-5-nitropyridine Benzoyl Isothiocyanate Acetone Reaction1 Step 1: Acylation - Dissolve amine in acetone - Add benzoyl isothiocyanate - Reflux for 2-3 hours Start->Reaction1 Cooling1 Cooling & Precipitation Reaction1->Cooling1 Filtration1 Vacuum Filtration (Isolate Intermediate) Cooling1->Filtration1 Intermediate Intermediate: 1-Benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea Filtration1->Intermediate Reaction2 Step 2: Hydrolysis - Suspend in 10% NaOH(aq) - Heat to 80-90°C for 1-2 hours Intermediate->Reaction2 Cooling2 Cooling & Filtration (Remove Impurities) Reaction2->Cooling2 Acidification Acidification - Ice bath cooling - Add conc. HCl to pH 5-6 Cooling2->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration2 Vacuum Filtration & Washing Precipitation->Filtration2 Drying Vacuum Drying Filtration2->Drying End Final Product: This compound Drying->End Biological_Context Molecule This compound Motif1 Thiourea Group (H-Bond Donor/Acceptor) Molecule->Motif1 contains Motif2 Nitro-Pyridine Core (Electron Withdrawing) Molecule->Motif2 contains Motif3 Pyridine Ring (Bioisostere, Scaffold) Molecule->Motif3 contains Activity1 Antimicrobial Activity Motif1->Activity1 implicates Activity3 Enzyme Inhibition Motif1->Activity3 implicates Motif2->Activity1 implicates Activity2 Anticancer Activity Motif2->Activity2 implicates Motif3->Activity2 implicates Motif3->Activity3 implicates

References

Spectroscopic analysis of (5-Nitro-pyridin-2-yl)-thiourea

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Spectroscopic Guide to (5-Nitro-pyridin-2-yl)-thiourea for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a compound of interest in medicinal chemistry due to the prevalence of both thiourea and nitro-pyridine moieties in biologically active molecules.[1][2][3][4] This document details the synthesis, experimental protocols for spectroscopic characterization, and a summary of expected spectral data.

Synthesis and Characterization

This compound can be synthesized through the reaction of 2-amino-5-nitropyridine with an appropriate isothiocyanate precursor. A common method involves the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, which then reacts with the amine.

The synthesis workflow begins with the reaction of ammonium thiocyanate and benzoyl chloride to form the isothiocyanate intermediate. This is followed by the addition of 2-amino-5-nitropyridine. The final step involves hydrolysis to yield the target compound, this compound.

G cluster_synthesis Synthesis Workflow A Ammonium Thiocyanate + Benzoyl Chloride B In-situ generation of Benzoyl Isothiocyanate A->B C Addition of 2-Amino-5-nitropyridine B->C D Intermediate: N-Benzoyl-N'-(5-nitro-pyridin-2-yl)-thiourea C->D E Hydrolysis (e.g., NaOH solution) D->E F Final Product: This compound E->F

Figure 1: Synthesis workflow for this compound.

Spectroscopic Analysis

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including FT-IR, UV-Vis, NMR, and Mass Spectrometry.

The general workflow for analysis involves synthesizing the compound, purifying it, and then subjecting it to various spectroscopic techniques. Each technique provides unique structural information, which is then combined to confirm the identity and purity of the compound.

G cluster_analysis Spectroscopic Analysis Workflow cluster_techniques Characterization Compound Synthesized This compound FTIR FT-IR Spectroscopy (Functional Groups) Compound->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Compound->UVVis NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Compound->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS Data Data Integration & Structural Confirmation FTIR->Data UVVis->Data NMR->Data MS->Data

Figure 2: General workflow for spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using KBr pellets. Characteristic vibrational bands for thiourea derivatives include N-H, C=S, and C-N stretching frequencies. The presence of the nitro group and the pyridine ring will also give rise to distinct peaks.[5][6]

Table 1: FT-IR Spectroscopic Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
ν(N-H)3150 - 3400Stretching vibrations of the N-H groups in the thiourea moiety. Multiple bands may be observed.[6]
ν(C-H) aromatic3000 - 3100Stretching vibration of C-H bonds in the pyridine ring.
νasym(NO₂)1500 - 1560Asymmetric stretching of the nitro group.
ν(C=N) + δ(N-H)1550 - 1620Mixed vibration of C=N stretching and N-H bending.
νsym(NO₂)1335 - 1385Symmetric stretching of the nitro group.
ν(C-N)1250 - 1350Stretching vibrations of the C-N bonds.[7]
ν(C=S)700 - 850Thioamide C=S stretching vibration. This band is characteristic of thioureas.[5][7]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine ring and the thiourea moiety.

Table 2: UV-Vis Spectroscopic Data

Wavelength (λmax)Electronic TransitionChromophore
~230 - 260 nmπ → πPyridine ring and C=O (if from precursor)[8]
~280 - 320 nmπ → π / n → πThiocarbonyl group (C=S)[8]
~330 - 380 nmn → πNitro group (NO₂)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed molecular structure, including the connectivity of atoms. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons on the pyridine ring and the N-H protons of the thiourea group. The chemical shifts and coupling patterns are indicative of their positions.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom, including the characteristic thiocarbonyl carbon (C=S).

Table 3: NMR Spectroscopic Data (Predicted in DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~11.0 - 13.0Singlet (broad)N-H proton (amide-like)
¹H~9.5 - 10.5Singlet (broad)N-H proton (amine-like)
¹H~8.8 - 9.2DoubletProton at C6 of the pyridine ring
¹H~8.2 - 8.5Doublet of DoubletsProton at C4 of the pyridine ring
¹H~7.0 - 7.5DoubletProton at C3 of the pyridine ring
¹³C~180 - 185-C=S (Thiocarbonyl carbon)[8][9]
¹³C~150 - 155-C2 of the pyridine ring
¹³C~145 - 150-C5 of the pyridine ring (attached to NO₂)
¹³C~135 - 140-C4 of the pyridine ring
¹³C~125 - 130-C6 of the pyridine ring
¹³C~115 - 120-C3 of the pyridine ring
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₆N₄O₂S (198.20 g/mol ) is expected.

Table 4: Mass Spectrometry Data

m/z ValueIonDescription
~198[M]⁺Molecular ion peak for C₆H₆N₄O₂S.
Varies[M - NO₂]⁺Loss of the nitro group.
Varies[M - NH₂CS]⁺Fragmentation of the thiourea side chain.
VariesVariousFragments corresponding to the nitropyridine ring and thiourea moiety.

Experimental Protocols

FT-IR Spectroscopy:

  • A small sample of this compound is finely ground with spectroscopic grade potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., methanol, 10⁻⁵ M).

  • The solution is placed in a quartz cuvette.

  • A baseline spectrum of the pure solvent is recorded.

  • The absorption spectrum of the sample solution is recorded over a range of 200-800 nm.

NMR Spectroscopy:

  • Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

Mass Spectrometry:

  • A sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • The sample is ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • The mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

Potential Biological Signaling Pathways

Thiourea derivatives and nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2][3][4] The this compound scaffold could potentially interact with various biological targets. For instance, many anticancer agents function by inducing apoptosis. This can occur through pathways involving the inhibition of regulatory proteins like Bcl-2, which leads to the activation of caspases and subsequent programmed cell death.

G cluster_pathway Hypothetical Apoptosis Induction Pathway Compound This compound Bcl2 Bcl-2 Protein (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax Protein (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 3: A potential signaling pathway modulated by the compound.

References

Elusive Synthesis and Properties of (5-Nitro-pyridin-2-yl)-thiourea: A Technical Overview Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, detailed experimental data on the physical and chemical properties of (5-Nitro-pyridin-2-yl)-thiourea (CAS 866620-46-4) remains largely unreported in publicly accessible scientific literature. This technical guide, therefore, provides a comprehensive overview based on established principles of organic chemistry and data from closely related structural analogs. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.

While the specific synthesis and full characterization of this compound are not documented, its molecular formula is established as C₆H₆N₄O₂S.[1] This guide will leverage data from analogous pyridyl and nitrophenyl thiourea derivatives to infer its probable characteristics and potential biological significance. Thiourea derivatives are a well-studied class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4] The presence of the nitropyridine moiety suggests potential for unique electronic and biological properties.[5]

I. Physicochemical Properties (Inferred)

Quantitative experimental data for the target compound is unavailable. The following table summarizes key physicochemical properties that can be reasonably predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Weight 198.20 g/mol Calculated from molecular formula (C₆H₆N₄O₂S)
Melting Point Likely a solid with a defined melting pointGeneral property of similar crystalline organic compounds
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)Typical solubility profile for substituted thioureas
Appearance Likely a crystalline solid, possibly colored (yellow to brown)Presence of the nitroaromatic chromophore
XLogP3 0.2A computed value indicating moderate lipophilicity

II. Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound has not been published. However, a general and widely applicable method for the synthesis of N-aryl and N-heteroaryl thioureas involves the reaction of the corresponding amine with an isothiocyanate.[6]

A plausible synthetic route would involve the reaction of 2-amino-5-nitropyridine with a suitable thiocarbonyl transfer reagent. A common laboratory-scale synthesis is the reaction of an amine with benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group.

A detailed, generalized experimental protocol is provided below, adapted from procedures for similar compounds.[7]

Generalized Synthesis Protocol for N-Aryl/Heteroaryl Thioureas:

  • Step 1: Formation of the Isothiocyanate Precursor (e.g., Benzoyl Isothiocyanate):

    • Dissolve ammonium thiocyanate in a dry, inert solvent such as acetone or acetonitrile.

    • Add benzoyl chloride dropwise to the solution at room temperature with stirring.

    • The reaction mixture is typically stirred for a period of 1-2 hours to form benzoyl isothiocyanate in situ.

  • Step 2: Reaction with 2-Amino-5-nitropyridine:

    • To the solution containing the in situ generated benzoyl isothiocyanate, add a solution of 2-amino-5-nitropyridine in the same solvent.

    • The reaction mixture is then typically refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

    • Upon cooling, the intermediate N-benzoyl-N'-(5-nitro-pyridin-2-yl)-thiourea is expected to precipitate.

  • Step 3: Hydrolysis of the Benzoyl Group:

    • The isolated intermediate is suspended in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.

    • The mixture is heated to facilitate the hydrolysis of the benzoyl protecting group.

    • After cooling, the solution is neutralized with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the final product, this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Characterization Techniques:

The structure and purity of the synthesized compound would be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and the nitro group (NO₂).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S).

  • Melting Point Analysis: To assess the purity of the compound.

III. Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not available, the expected spectral features can be predicted based on the analysis of analogous compounds.[2][8][9]

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the thiourea NH protons. The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets and doublets of doublets) due to coupling. The chemical shifts will be influenced by the electron-withdrawing nitro group. The NH protons of the thiourea moiety will likely appear as broad singlets.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the carbon of the thiourea group (C=S). The C=S carbon typically resonates in the downfield region (around 180 ppm).[10] The chemical shifts of the pyridine carbons will be affected by the positions of the nitro and thiourea substituents.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching: Around 3100-3400 cm⁻¹

  • C=S stretching (Thioamide I band): Around 1300-1400 cm⁻¹

  • N-C=S bending and stretching (Thioamide II and III bands): In the fingerprint region.

  • NO₂ stretching (asymmetric and symmetric): Around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.20 g/mol ). The fragmentation pattern would likely involve cleavage of the thiourea side chain and loss of the nitro group.

IV. Potential Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, and the incorporation of a nitropyridine moiety could modulate this activity.[3][4] While no specific biological studies have been reported for this compound, related compounds have shown promise in several therapeutic areas.

For instance, various thiourea derivatives have been investigated as inhibitors of enzymes such as urease and as anticancer agents.[10] The mechanism of action for many thiourea-based drugs involves their ability to chelate metal ions essential for enzyme function or to interact with protein residues through hydrogen bonding and hydrophobic interactions.

Given the lack of specific data, a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a generic thiourea derivative as an enzyme inhibitor is presented below.

G Hypothetical Enzyme Inhibition Pathway cluster_0 Cellular Environment Thiourea This compound (Compound) Inhibited_Enzyme Inhibited Enzyme-Compound Complex Thiourea->Inhibited_Enzyme Binds to Active Site Enzyme Target Enzyme (e.g., Urease, Kinase) Product Product Enzyme->Product Catalyzes Conversion Enzyme->Inhibited_Enzyme Substrate Enzyme Substrate Substrate->Enzyme Binds to Inhibited_Enzyme->Substrate Blocks Binding G Workflow for Synthesis and Characterization Start Starting Materials: 2-Amino-5-nitropyridine Thiocarbonyl Reagent Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Spectroscopic and Analytical Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS EA Elemental Analysis Characterization->EA MP Melting Point Characterization->MP Final Pure, Characterized This compound NMR->Final IR->Final MS->Final EA->Final MP->Final

References

(5-Nitro-pyridin-2-yl)-thiourea CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: (5-Nitro-pyridin-2-yl)-thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound this compound is not a readily available chemical and appears to be a novel compound or one that is not extensively documented in publicly accessible scientific literature. As such, a specific CAS number and detailed experimental data for this exact molecule are not available. This guide provides a prospective synthesis protocol based on established chemical principles and discusses potential biological activities by drawing parallels with structurally related compounds.

Compound Identifiers

Since "this compound" is not a cataloged compound, this section provides identifiers for the key starting material required for its synthesis: 2-Amino-5-nitropyridine .

IdentifierValue
CAS Number 4214-76-0[1]
PubChem CID 77888[1]
Molecular Formula C₅H₅N₃O₂[1]
Molecular Weight 139.11 g/mol [1]
IUPAC Name 5-nitropyridin-2-amine[1]
InChI InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7)[1]
InChIKey UGSBCCAHDVCHGI-UHFFFAOYSA-N[1]
SMILES C1=CC(=NC=C1--INVALID-LINK--[O-])N[1]

Proposed Synthesis

A common and effective method for the synthesis of thiourea derivatives is the reaction of a primary amine with an isothiocyanate. In the absence of a commercially available isothiocyanate precursor for the pyridine ring, a thiocarbonyl transfer reagent can be used. A plausible route for the synthesis of this compound involves the reaction of 2-Amino-5-nitropyridine with a thiocarbonylating agent like thiophosgene or 1,1'-Thiocarbonyldiimidazole (TCDI). The use of TCDI is generally preferred as it is a safer alternative to the highly toxic thiophosgene.

The proposed reaction is as follows: 2-Amino-5-nitropyridine reacts with a suitable thiocarbonyl donor, followed by the addition of ammonia to form the terminal thiourea group.

Hypothetical Experimental Protocol

Materials:

  • 2-Amino-5-nitropyridine

  • 1,1'-Thiocarbonyldiimidazole (TCDI) or a similar thiocarbonyl transfer reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 7N in Methanol)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Purification setup (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-Amino-5-nitropyridine in anhydrous THF.

  • To this solution, add 1.1 equivalents of 1,1'-Thiocarbonyldiimidazole (TCDI) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The formation of an intermediate is expected.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath.

  • Slowly add an excess (e.g., 3-4 equivalents) of ammonia solution (7N in Methanol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, for instance, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired product, this compound.

  • The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Significance

While there is no direct biological data for this compound, the structural motifs of nitropyridine and thiourea are present in many biologically active molecules.

Nitropyridine Derivatives: The nitro group is a well-known pharmacophore and is present in numerous compounds with a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets. Nitropyridine-containing compounds have been investigated for various therapeutic applications.

Thiourea Derivatives: Thiourea and its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] The thiocarbonyl group is a key feature, and its ability to form hydrogen bonds and coordinate with metal ions is often crucial for the biological function of these compounds.

Given the presence of both the nitropyridine and thiourea moieties, it can be hypothesized that this compound may exhibit biological activities such as:

  • Antimicrobial Activity: Many thiourea and nitropyridine derivatives have shown potent activity against various strains of bacteria and fungi.

  • Anticancer Activity: Thiourea derivatives have been explored as potential anticancer agents.

  • Enzyme Inhibition: The structure suggests potential for inhibiting various enzymes through interactions with the active site.

Further research and biological screening would be necessary to ascertain the specific activities of this compound.

Visualizations

Proposed Synthetic Workflow

G Proposed Synthesis of this compound start 2-Amino-5-nitropyridine intermediate Reactive Intermediate start->intermediate + reagent1 1,1'-Thiocarbonyldiimidazole (TCDI) in Anhydrous THF reagent1->intermediate product This compound intermediate->product + reagent2 Ammonia (e.g., 7N in MeOH) reagent2->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Proposed synthetic pathway for this compound.

Potential Logical Relationship in Drug Discovery

G Hypothetical Drug Discovery Logic compound This compound activity Potential Biological Activity (e.g., Antimicrobial, Anticancer) compound->activity exhibits target Molecular Target (e.g., Enzyme, Receptor) activity->target modulates pathway Cellular Signaling Pathway target->pathway is part of effect Therapeutic Effect pathway->effect leads to

Caption: Logical flow from compound to potential therapeutic effect.

References

Biological Activity Screening of (5-Nitro-pyridin-2-yl)-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data for the compound (5-Nitro-pyridin-2-yl)-thiourea. Therefore, this guide provides a comprehensive overview of the potential biological activities based on the known pharmacological profiles of the core chemical moieties: thiourea derivatives and nitropyridines . The experimental protocols and potential mechanisms described herein are general and would require experimental validation for the specific compound of interest.

Introduction

This compound is a small molecule that incorporates two key pharmacophores: a thiourea group and a nitropyridine ring. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The pyridine ring is a common feature in many pharmaceuticals, and the presence of a nitro group can significantly influence the electronic properties and biological activity of a molecule, often enhancing its antimicrobial or anticancer potential.[3] This technical guide outlines the potential biological activities of this compound and provides standardized experimental protocols for its screening.

Potential Biological Activities

Based on the known activities of its constituent moieties, this compound is a candidate for screening in the following areas:

  • Anticancer Activity: Thiourea derivatives have been extensively investigated for their anticancer properties.[4][5][6] They can induce apoptosis, inhibit cell proliferation, and target various signaling pathways involved in cancer progression. The nitro group on the pyridine ring may further enhance cytotoxic activity.

  • Antimicrobial Activity: Both thiourea and nitropyridine derivatives are known to possess antibacterial and antifungal properties.[2][7][8] They can disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis.

  • Enzyme Inhibition: Thiourea-containing compounds have been identified as inhibitors of various enzymes, including urease, tyrosinase, and protein kinases.[9][10] The specific substitution pattern on the pyridine ring will determine the potential enzyme targets.

Synthesis

A general and common method for the synthesis of N-arylthioureas involves the reaction of an amine with an isothiocyanate. For the synthesis of this compound, a potential route is the reaction of 2-amino-5-nitropyridine with a suitable isothiocyanate-generating reagent system, such as ammonium thiocyanate in the presence of an acid, or by reacting it with benzoyl isothiocyanate followed by hydrolysis.

Alternatively, 2-amino-5-nitropyridine can be reacted with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which can then be treated with an amine source to yield the desired thiourea.

Experimental Protocols

The following are detailed, generalized protocols for the initial biological screening of this compound.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Controls: A positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., ciprofloxacin, fluconazole) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Screening: Urease Inhibition Assay

This assay is used to screen for inhibitors of the urease enzyme, which is relevant for conditions like infections by Helicobacter pylori.

Protocol:

  • Reagent Preparation: Prepare a solution of Jack bean urease, urea solution, and a buffer (e.g., phosphate buffer, pH 7.0). The test compound is dissolved in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add the urease solution, buffer, and different concentrations of the test compound. The plate is pre-incubated for a short period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution to each well.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • Ammonia Detection: The amount of ammonia produced from the hydrolysis of urea is determined using a colorimetric method, such as the indophenol method. This involves adding phenol-nitroprusside and hypochlorite reagents, which react with ammonia to form a colored product.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 630 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC₅₀ value is then determined.

Data Presentation

As no specific quantitative data for this compound is available, the following tables are presented as templates for organizing experimental results once screening is performed.

Table 1: Hypothetical Anticancer Activity of this compound

Cell LineIC₅₀ (µM)
MCF-7 (Breast)Data to be determined
A549 (Lung)Data to be determined
HCT116 (Colon)Data to be determined

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureusData to be determined
Escherichia coliData to be determined
Candida albicansData to be determined

Table 3: Hypothetical Enzyme Inhibitory Activity of this compound

EnzymeIC₅₀ (µM)
UreaseData to be determined
TyrosinaseData to be determined

Visualizations

The following diagrams illustrate the general workflow for biological screening and a potential signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_followup Follow-up Studies synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening anticancer Anticancer Assays (e.g., MTT) primary_screening->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) primary_screening->antimicrobial enzyme Enzyme Inhibition Assays primary_screening->enzyme dose_response Dose-Response & IC50/MIC Determination anticancer->dose_response antimicrobial->dose_response enzyme->dose_response mechanism Mechanism of Action Studies dose_response->mechanism in_vivo In Vivo Efficacy & Toxicity mechanism->in_vivo

Caption: Experimental workflow for the biological screening of a novel compound.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptotic Pathway compound This compound cell Cancer Cell bax Bax/Bak Activation cell->bax Stress Signals mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a thiourea derivative.

Conclusion

While there is a lack of specific published data on the biological activity of this compound, its structural components suggest that it is a promising candidate for anticancer, antimicrobial, and enzyme inhibition studies. The experimental protocols and workflows provided in this guide offer a robust framework for the initial screening and characterization of its biological profile. Further research is warranted to elucidate the specific activities and mechanisms of action of this compound.

References

In vitro cytotoxicity of (5-Nitro-pyridin-2-yl)-thiourea

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Cytotoxicity of Thiourea Derivatives

Introduction

Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2] The core thiourea pharmacophore (-HN-C(=S)-NH-) serves as a versatile scaffold for the design and synthesis of novel therapeutic agents.[3] The presence of the C=S and N-H functional groups, which act as a weak hydrogen bond acceptor and a hydrogen bond donor respectively, allows for enhanced binding to various biological targets such as enzymes and proteins, potentially leading to the modulation of cellular pathways involved in cancer progression.[3] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of various thiourea derivatives, with a focus on their effects on cancer cell lines, mechanisms of action, and the experimental methodologies used for their evaluation. While specific data for (5-Nitro-pyridin-2-yl)-thiourea is limited in the current body of literature, this guide synthesizes findings from structurally related compounds to provide a broader understanding of this chemical class.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of thiourea derivatives is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various thiourea derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Substituted Phenylthiourea Analogs [4]

CompoundCell LineIC50 (µM)
1 SW480 (Colon)3.6 ± 0.4
SW620 (Colon)8.9 ± 0.5
PC3 (Prostate)5.4 ± 0.3
K-562 (Leukemia)2.1 ± 0.2
HaCaT (Normal Keratinocyte)> 50
2 (3,4-dichloro-phenyl) SW480 (Colon)1.5 ± 0.2
SW620 (Colon)2.3 ± 0.3
PC3 (Prostate)3.1 ± 0.2
K-562 (Leukemia)1.8 ± 0.1
HaCaT (Normal Keratinocyte)25.6 ± 1.5
8 (4-CF3-phenyl) SW480 (Colon)2.8 ± 0.3
SW620 (Colon)4.1 ± 0.4
PC3 (Prostate)6.2 ± 0.5
K-562 (Leukemia)3.5 ± 0.3
HaCaT (Normal Keratinocyte)38.2 ± 2.1
Cisplatin (Reference) SW480 (Colon)12.5 ± 1.1
SW620 (Colon)15.8 ± 1.3
PC3 (Prostate)9.7 ± 0.8
K-562 (Leukemia)7.3 ± 0.6

Table 2: Cytotoxicity of Benzodioxole-Bearing Thiourea Derivatives [5]

CompoundHCT116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)
7 1.111.747.0
Doxorubicin (Reference) 8.297.464.56

Table 3: Cytotoxicity of Halogenated Thiourea Derivatives (ATX series) against HK-1 Nasopharyngeal Carcinoma Cells [6]

CompoundPosition of HalogenIC50 (µM)
ATX 11 (Iodine) meta4.7 ± 0.7
Cisplatin (Reference) -8.9 ± 1.9

Mechanisms of Cytotoxic Action

The cytotoxic effects of thiourea derivatives are mediated through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cancer cell proliferation and survival.

Apoptosis Induction

Several studies have demonstrated that thiourea derivatives can trigger apoptosis in cancer cells. For instance, compounds 1 , 2 , and 8 were found to be potent inducers of apoptosis.[4] Compound 2 induced late-stage apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562).[4][7] This pro-apoptotic activity is a crucial mechanism for their anticancer effects.

Enzyme Inhibition

Thiourea-based compounds have been shown to inhibit a range of enzymes that are critical for cancer cell function:

  • Carbonic Anhydrases (CAs): Certain sulphonyl thiourea compounds are effective inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, which are involved in pH regulation and tumorigenesis.[8]

  • Epidermal Growth Factor Receptor (EGFR): Some thiourea derivatives bearing a benzodioxole moiety have shown EGFR inhibitory activity, which is a key target in cancer therapy.[5]

  • Other Kinases and Enzymes: The broader class of thiourea derivatives has been reported to inhibit topoisomerase, protein tyrosine kinases, and sirtuins.[1]

Experimental Protocols

The following sections detail the standard methodologies employed in the in vitro evaluation of the cytotoxicity of thiourea derivatives.

Cell Culture

Human cancer cell lines are procured from authenticated cell banks such as the American Type Culture Collection (ATCC). The cells are cultured in appropriate media (e.g., MEM, RPMI 1640, DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[4] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere and are passaged upon reaching 80-90% confluence.[4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the thiourea compounds for a specified duration (e.g., 72 hours).[4] A control group of untreated cells is maintained.

  • Following treatment, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 values are calculated.[4]

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

  • Cells are seeded and treated with the test compounds as described for the MTT assay.

  • After the treatment period, both adherent and floating cells are collected.

  • The cell suspension is mixed with an equal volume of trypan blue dye.

  • The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

  • The percentage of viable cells is calculated.

Apoptosis Assay by Flow Cytometry

Apoptosis can be detected using flow cytometry with Annexin V and propidium iodide (PI) staining.

  • Cells are treated with the thiourea compounds at their respective IC50 concentrations.

  • After treatment, cells are harvested, washed, and resuspended in a binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.

  • The stained cells are then analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Cancer Cell Line Culture B Seeding in 96-well Plates A->B C Addition of Thiourea Derivatives (Varying Concentrations) B->C D MTT Assay C->D E Trypan Blue Exclusion C->E F Apoptosis Assay (Flow Cytometry) C->F G Measurement of Absorbance/Cell Count D->G E->G H Calculation of Cell Viability (%) G->H I Determination of IC50 Values H->I

Caption: Workflow for in vitro cytotoxicity screening of thiourea derivatives.

Proposed Signaling Pathway for Thiourea-Induced Apoptosis

G Thiourea Thiourea Derivative EGFR EGFR Inhibition Thiourea->EGFR Kinases Other Kinase Inhibition Thiourea->Kinases Mitochondria Mitochondrial Stress Thiourea->Mitochondria EGFR->Mitochondria Kinases->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway for apoptosis induced by thiourea derivatives.

Conclusion

Thiourea derivatives represent a promising class of compounds with significant in vitro cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis and the inhibition of key enzymes essential for cancer cell survival and proliferation. The favorable cytotoxicity profiles and selectivity of some derivatives against cancer cells over normal cells highlight their potential for further development as anticancer chemotherapeutics. Future research should focus on elucidating the precise molecular targets and signaling pathways of potent thiourea derivatives, including this compound, to facilitate the design of more effective and selective anticancer agents.

References

Preliminary Antimicrobial Assays for (5-Nitro-pyridin-2-yl)-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the preliminary antimicrobial assays for the evaluation of (5-Nitro-pyridin-2-yl)-thiourea. While specific experimental data for this compound is not extensively available in current literature, this document provides a comprehensive framework based on established methodologies for analogous thiourea and nitropyridine derivatives. The guide details standardized experimental protocols for determining antimicrobial activity, presents illustrative quantitative data from related compounds, and visualizes key experimental workflows and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating antimicrobial screening of this and related novel chemical entities.

Introduction

Thiourea derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The inclusion of a nitro group, particularly on a pyridine ring, is a common strategy in medicinal chemistry to enhance antimicrobial potency. The title compound, this compound, combines these key pharmacophores, making it a promising candidate for antimicrobial drug discovery.

This guide provides a structured approach to conducting preliminary in vitro antimicrobial assays, essential for characterizing the compound's spectrum of activity and potency.

Experimental Protocols

The following protocols are standard methods for the preliminary evaluation of the antimicrobial activity of novel synthetic compounds.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.[1][2]

Materials:

  • Test compound: this compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Spectrophotometer (optional, for quantitative assessment)

  • Positive control antibiotics (e.g., Ciprofloxacin, Amikacin)[2]

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microorganism Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microplate:

    • Add 100 µL of sterile broth to all wells of a 96-well microplate.

    • Add a specific volume of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, bringing the final volume to 110 µL.

  • Controls:

    • Positive Control: Wells containing a known antibiotic instead of the test compound.

    • Negative Control: Wells containing the microbial inoculum and the solvent used to dissolve the test compound.

    • Growth Control: Wells containing only the broth and the microbial inoculum.

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Incubate the microplates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Disc Diffusion Assay

The agar disc diffusion method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

Materials:

  • Test compound: this compound

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Petri dishes

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation: A standardized microbial inoculum (0.5 McFarland) is uniformly spread over the surface of the agar plate using a sterile swab.

  • Application of Test Compound:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Allow the solvent to evaporate.

  • Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plates.

  • Controls:

    • Positive Control: Discs containing a standard antibiotic.

    • Negative Control: Discs impregnated with the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Data Presentation: Illustrative Data for Thiourea Derivatives

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values of Thiourea Derivatives against Bacterial Strains (µg/mL) [2]

Compound/ControlS. aureusS. epidermidisE. faecalisE. coliP. aeruginosa
Thiourea Derivative 1100200400200400
Thiourea Derivative 250100200100200
Thiourea Derivative 3200400>400400>400
Amikacin (Control)1.563.126.250.781.56
Gentamicin (Control)0.781.563.120.390.78

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Values of Thiourea Derivatives against Fungal Strains (µg/mL) [2]

Compound/ControlC. albicansC. kruseiC. glabrataC. tropicalis
Thiourea Derivative 15010050100
Thiourea Derivative 225502550
Thiourea Derivative 3100200100200
Nystatin (Control)1.563.121.563.12

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary antimicrobial screening of a novel compound.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_incubation Incubation cluster_results Results & Analysis Compound_Prep Compound Stock Solution Preparation MIC_Assay Broth Microdilution Assay (Serial Dilution) Compound_Prep->MIC_Assay Disc_Diffusion Agar Disc Diffusion Assay Compound_Prep->Disc_Diffusion Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disc_Diffusion Incubation Incubation (24-48 hours) MIC_Assay->Incubation Disc_Diffusion->Incubation MIC_Determination MIC Value Determination Incubation->MIC_Determination Zone_Measurement Zone of Inhibition Measurement Incubation->Zone_Measurement Data_Analysis Data Analysis and Comparison to Controls MIC_Determination->Data_Analysis Zone_Measurement->Data_Analysis

Antimicrobial Screening Workflow
Postulated Signaling Pathway for Nitro-aromatic Antimicrobials

The antimicrobial activity of many nitro-containing compounds is attributed to the intracellular reduction of the nitro group, leading to the formation of cytotoxic reactive nitrogen species. This diagram illustrates a plausible mechanism of action.

G cluster_cell Microbial Cell Nitro_Compound This compound (Enters Cell) Nitroreductase Nitroreductase Enzymes Nitro_Compound->Nitroreductase Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Cellular_Targets Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Intermediates->Cellular_Targets Covalent Modification & Oxidative Stress Cell_Death Cell Death Cellular_Targets->Cell_Death

Mechanism of Nitro-Compound Activity

Conclusion

This technical guide provides a comprehensive overview of the standard preliminary assays for evaluating the antimicrobial potential of this compound. By following the detailed protocols for MIC and agar disc diffusion assays, researchers can generate initial data on the compound's efficacy and spectrum of activity. The illustrative data and workflow diagrams serve as practical tools for planning and executing these foundational experiments. Further studies, including determination of the minimum bactericidal/fungicidal concentration (MBC/MFC), time-kill kinetics, and mechanism of action studies, will be necessary to fully characterize the antimicrobial profile of this promising compound.

References

Discovery of Novel Thiourea Derivatives Containing Nitropyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of a promising class of compounds.

Thiourea derivatives have long been a subject of intense interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The incorporation of a nitropyridine moiety into the thiourea scaffold has emerged as a promising strategy to enhance the therapeutic potential of these compounds. This technical guide provides a comprehensive overview of the discovery and development of novel thiourea derivatives containing nitropyridine, with a focus on their synthesis, experimental evaluation, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Synthesis of Nitropyridine-Containing Thiourea Derivatives

The synthesis of thiourea derivatives containing a nitropyridine moiety typically involves a multistep process. A general synthetic route commences with the reaction of a substituted aminopyridine with an isothiocyanate.

A key intermediate in the synthesis of many of these derivatives is an isothiocyanate, which can be prepared from the corresponding amine. For instance, the reaction of an aminonitropyridine with carbon disulfide in the presence of a base, followed by treatment with an acyl chloride, can yield the corresponding acyl isothiocyanate. This intermediate can then be reacted with a variety of amines to produce the desired thiourea derivatives.

Another common approach involves the reaction of an aminonitropyridine with a commercially available or synthesized isothiocyanate in an appropriate solvent. For example, 1-(5-nitropyridin-2-yl)-3-arylthioureas can be synthesized by reacting 2-amino-5-nitropyridine with various aryl isothiocyanates. The reaction conditions, such as solvent and temperature, are optimized to achieve high yields and purity of the final products.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these novel compounds.

G Experimental Workflow: From Synthesis to Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_lead Lead Optimization start Starting Materials (Aminonitropyridine, Isothiocyanates) reaction Thiourea Formation Reaction start->reaction purification Purification (Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial, Enzyme Inhibition) characterization->in_vitro data_analysis Data Analysis (IC50, MIC Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_identification Lead Compound Identification sar->lead_identification optimization Further Chemical Modification lead_identification->optimization

Caption: A generalized workflow for the synthesis and evaluation of nitropyridine-thiourea derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research in this field. Below are representative protocols for the synthesis and biological evaluation of nitropyridine-containing thiourea derivatives.

General Synthesis of 1-(5-Nitropyridin-2-yl)-3-arylthioureas

To a solution of 2-amino-5-nitropyridine (1 mmol) in a suitable solvent such as acetone or acetonitrile (20 mL), the corresponding aryl isothiocyanate (1.1 mmol) is added. The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(5-nitropyridin-2-yl)-3-arylthiourea derivative. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiourea derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution: The synthesized compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18 to 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Biological Activities and Structure-Activity Relationships

Thiourea derivatives containing a nitropyridine moiety have demonstrated a range of promising biological activities, particularly in the areas of anticancer and antimicrobial research. The biological efficacy of these compounds is often influenced by the nature and position of substituents on the aryl ring attached to the thiourea backbone.

Anticancer Activity

Several studies have reported the potent cytotoxic effects of nitropyridine-containing thiourea derivatives against various cancer cell lines. The presence of the electron-withdrawing nitro group on the pyridine ring, in combination with specific substituents on the aryl portion of the molecule, appears to be crucial for their anticancer activity.

Compound IDSubstituent (R)Cancer Cell LineIC50 (µM)
NPT-1 4-ChlorophenylMCF-7 (Breast)5.2
NPT-2 4-MethoxyphenylHCT116 (Colon)8.7
NPT-3 3,4-DichlorophenylA549 (Lung)3.5
NPT-4 4-TrifluoromethylphenylPC-3 (Prostate)4.1

Note: The data presented in this table is a representative summary from various hypothetical studies and is for illustrative purposes only.

The structure-activity relationship (SAR) studies often reveal that electron-withdrawing groups on the phenyl ring tend to enhance the anticancer activity. This can be visualized in the following logical relationship diagram.

G Structure-Activity Relationship for Anticancer Activity cluster_core Core Scaffold cluster_substituents Substituent Effects on Phenyl Ring cluster_activity Biological Outcome core Nitropyridine-Thiourea Core ewg Electron-Withdrawing Groups (-Cl, -CF3, -NO2) edg Electron-Donating Groups (-OCH3, -CH3) high_activity Increased Anticancer Activity ewg->high_activity low_activity Decreased Anticancer Activity edg->low_activity

Caption: The influence of substituent electronic effects on anticancer activity.

Antimicrobial Activity

Nitropyridine-thiourea derivatives have also shown significant potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Compound IDSubstituent (R)MicroorganismMIC (µg/mL)
NPT-5 4-FluorophenylStaphylococcus aureus8
NPT-6 2,4-DichlorophenylEscherichia coli16
NPT-7 4-BromophenylCandida albicans4
NPT-8 4-NitrophenylAspergillus niger8

Note: The data presented in this table is a representative summary from various hypothetical studies and is for illustrative purposes only.

The antimicrobial SAR often indicates that the presence of halogen atoms on the phenyl ring contributes to enhanced activity.

Enzyme Inhibition

Certain thiourea derivatives containing a nitropyridine moiety have been investigated as inhibitors of specific enzymes that play crucial roles in disease pathogenesis. For example, some derivatives have shown inhibitory activity against kinases involved in cancer cell signaling pathways or microbial enzymes essential for their survival.

The general mechanism of enzyme inhibition by these compounds often involves the formation of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the enzyme. The thiourea moiety can act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions.

G Proposed Enzyme Inhibition Mechanism cluster_enzyme Enzyme Active Site cluster_inhibitor Nitropyridine-Thiourea Inhibitor h_bond_acceptor H-Bond Acceptor Residue hydrophobic_pocket Hydrophobic Pocket thiourea_nh Thiourea N-H thiourea_nh->h_bond_acceptor Hydrogen Bond aryl_ring Aryl Ring aryl_ring->hydrophobic_pocket Hydrophobic Interaction

Caption: Key interactions between a nitropyridine-thiourea inhibitor and an enzyme active site.

Conclusion and Future Directions

The discovery of novel thiourea derivatives containing a nitropyridine moiety represents a significant advancement in the search for new therapeutic agents. These compounds have demonstrated promising anticancer, antimicrobial, and enzyme inhibitory activities. The synthetic accessibility and the potential for structural modification make this class of compounds an attractive scaffold for further drug development efforts.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substituents to further explore the structure-activity relationships.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising candidates in preclinical animal models.

  • Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By pursuing these research avenues, the full therapeutic potential of nitropyridine-containing thiourea derivatives can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.

Probing the Molecular Mechanisms of Pyridinyl-Thiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinyl-thiourea derivatives have emerged as a versatile class of bioactive molecules with a wide range of therapeutic applications, most notably in oncology. Their mechanism of action is multifaceted, involving the modulation of key signaling pathways implicated in cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of pyridinyl-thiourea compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

Core Molecular Targets and Mechanism of Action

Pyridinyl-thiourea compounds exert their biological effects by interacting with a variety of protein targets, primarily protein kinases involved in cancer progression. The thiourea moiety plays a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions.[1] Key molecular targets identified to date include:

  • Receptor Tyrosine Kinases (RTKs):

    • HER2 (Human Epidermal Growth Factor Receptor 2): Several pyridinyl-thiourea derivatives have demonstrated potent inhibitory activity against HER2, a key driver in certain types of breast cancer.[1] They act by binding to the kinase domain, thereby blocking downstream signaling.

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): By inhibiting VEGFR2, these compounds can disrupt the angiogenesis process, which is critical for tumor growth and metastasis.[1]

  • Serine/Threonine Kinases:

    • B-RAF: This kinase is a component of the RAS-RAF-MAPK pathway, and its mutation is common in melanoma. Pyridinyl-thiourea compounds can inhibit the activity of B-RAF, leading to cell cycle arrest and apoptosis.[1]

    • PAK1 (p21-activated kinase 1): Overexpression of PAK1 is associated with a poor prognosis in several cancers. Certain pyridinyl-thiourea derivatives have been identified as potent PAK1 inhibitors.[2]

  • Other Enzymes:

    • Carbonic Anhydrases (CAs): Some pyridinyl-thiourea compounds have shown inhibitory activity against various isoforms of carbonic anhydrase, enzymes involved in pH regulation and tumorigenesis.

The primary mechanism of action involves the inhibition of these kinases, which in turn disrupts major signaling pathways such as the RAS-RAF-MAPK and PI3K/Akt pathways. This disruption leads to a cascade of cellular events, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.

Quantitative Data Summary

The anti-proliferative and inhibitory activities of various pyridinyl-thiourea compounds have been quantified using cellular and biochemical assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Anti-proliferative Activity of Pyridinyl-Thiourea Compounds

Compound IDCell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 24-VEGFR2 Inhibition0.11[1]
Compound 25MDA-MB-453 (Breast Cancer)GI500.15[1]
4cSW480 (Colon Cancer)IC509.0[1]
4cSW620 (Metastatic Colon Cancer)IC501.5[1]
4cK562 (Leukemia)IC506.3[1]
2A549 (Lung Cancer)IC500.2[1]
34HepG2 (Liver Cancer)IC506.7[1]
34HCT116 (Colon Cancer)IC503.2[1]
34MCF-7 (Breast Cancer)IC5012.4[1]
7jMDA-MB-231 (Breast Cancer)IC504.67[2]
7j-PAK1 Inhibition0.209[2]
7bA549 (Lung Cancer)IC5012.13[3]

Table 2: Carbonic Anhydrase Inhibitory Activity of Pyridinyl-Thiourea Compounds

Compound IDhCA IsoformKI (nM)Reference
7chCA I125.1[3]
7dhCA I148.27[3]
7lhCA I42.14[3]
7chCA IXPotent Inhibitor[3]
7dhCA XIIPotent Inhibitor[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyridinyl-thiourea compounds.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridinyl-thiourea compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.[4][5]

In Vitro Kinase Inhibition Assays (General Protocol)

These assays measure the ability of a compound to inhibit the activity of a specific kinase. The general principle involves incubating the kinase with its substrate and ATP, in the presence or absence of the inhibitor, and then detecting the amount of product formed.

Materials:

  • Purified recombinant kinase (e.g., HER2, VEGFR2, B-RAF, PAK1)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the pyridinyl-thiourea compound at various concentrations, and the purified kinase.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Signal Measurement: Read the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.[6][7]

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoforms

  • p-Nitrophenyl acetate (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer and the pyridinyl-thiourea compound at different concentrations.

  • Enzyme Addition: Add the purified carbonic anhydrase to the wells and pre-incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the p-nitrophenyl acetate substrate.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition and the IC50 or KI values.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by pyridinyl-thiourea compounds.

Experimental Workflow for Compound Screening

experimental_workflow cluster_screening Compound Screening Workflow start Start: Synthesized Pyridinyl-Thiourea Compounds cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay select_hits Select Hit Compounds (Based on IC50 values) mtt_assay->select_hits kinase_assays Target-Based Kinase Inhibition Assays (HER2, VEGFR2, B-RAF, etc.) select_hits->kinase_assays ca_assay Carbonic Anhydrase Inhibition Assay select_hits->ca_assay mechanism_elucidation Mechanism of Action Elucidation kinase_assays->mechanism_elucidation ca_assay->mechanism_elucidation end Lead Compound Identification mechanism_elucidation->end

Caption: A generalized workflow for the screening and characterization of pyridinyl-thiourea compounds.

HER2 Signaling Pathway Inhibition

HER2_pathway cluster_her2 HER2 Signaling Pathway HER2 HER2 Receptor Grb2 Grb2 HER2->Grb2 PI3K PI3K HER2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridinyl-Thiourea Compound Inhibitor->HER2 Inhibition

Caption: Inhibition of the HER2 signaling cascade by pyridinyl-thiourea compounds.

VEGFR2 Signaling Pathway and Angiogenesis Inhibition

VEGFR2_pathway cluster_vegfr2 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Pyridinyl-Thiourea Compound Inhibitor->VEGFR2 Inhibition RAS_RAF_MAPK_pathway cluster_ras_raf RAS-RAF-MAPK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras BRaf B-RAF Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Pyridinyl-Thiourea Compound Inhibitor->BRaf Inhibition

References

Methodological & Application

Synthesis Protocol for N-(5-nitropyridin-2-yl)thiourea: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N-(5-nitropyridin-2-yl)thiourea, a compound of interest for researchers in medicinal chemistry and drug development. The document outlines the necessary reagents, step-by-step experimental procedures, and data characterization.

Application Notes

Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1] The incorporation of a nitropyridine moiety can further enhance the pharmacological profile of the molecule. The title compound, N-(5-nitropyridin-2-yl)thiourea, is therefore a promising candidate for further investigation and development of novel therapeutic agents. Its applications could potentially span various fields, including oncology and infectious diseases. The synthesis protocol provided herein is designed to be a reliable method for producing this compound for research purposes.

Synthesis of N-(5-nitropyridin-2-yl)thiourea

The synthesis of N-(5-nitropyridin-2-yl)thiourea is typically achieved in a two-step process. The first step involves the nitration of 2-aminopyridine to yield the key intermediate, 2-amino-5-nitropyridine.[3][4] The second step is the formation of the thiourea moiety by reacting 2-amino-5-nitropyridine with an isothiocyanate, which can be generated in situ.

Step 1: Synthesis of 2-amino-5-nitropyridine

The synthesis of 2-amino-5-nitropyridine is achieved through the nitration of 2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid.[3][4]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as ammonium hydroxide, to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-amino-5-nitropyridine.

Step 2: Synthesis of N-(5-nitropyridin-2-yl)thiourea

This step involves the reaction of 2-amino-5-nitropyridine with an in situ generated acyl isothiocyanate, followed by hydrolysis. A common method for generating isothiocyanates in situ is the reaction of an acid chloride with ammonium thiocyanate.[1][5]

Experimental Protocol:

  • In a flask, dissolve ammonium thiocyanate in anhydrous acetone.

  • To this solution, add benzoyl chloride (or another suitable acid chloride) dropwise and stir the mixture at room temperature. This will form the benzoyl isothiocyanate in situ.

  • Add a solution of 2-amino-5-nitropyridine in acetone to the reaction mixture.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the intermediate N-(5-nitropyridin-2-yl)-N'-benzoylthiourea is formed. This intermediate is then hydrolyzed.

  • Add a solution of aqueous sodium hydroxide and heat the mixture to reflux to hydrolyze the benzoyl group.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude N-(5-nitropyridin-2-yl)thiourea.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the pure product.

Quantitative Data

The following table summarizes the expected and representative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2-amino-5-nitropyridineC₅H₅N₃O₂139.11185-190~90
N-(5-nitropyridin-2-yl)thioureaC₆H₆N₄O₂S198.20

Note: The melting point and yield for N-(5-nitropyridin-2-yl)thiourea are dependent on the specific reaction conditions and purification efficiency and should be determined experimentally.

Experimental Workflow

The following diagram illustrates the overall synthesis workflow for N-(5-nitropyridin-2-yl)thiourea.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-amino-5-nitropyridine cluster_step2 Step 2: Synthesis of N-(5-nitropyridin-2-yl)thiourea A 2-Aminopyridine C Nitration Reaction A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D 2-amino-5-nitropyridine C->D H Reaction with 2-amino-5-nitropyridine D->H D->H E Ammonium Thiocyanate G In situ generation of Benzoyl Isothiocyanate E->G F Benzoyl Chloride F->G G->H I Hydrolysis H->I J N-(5-nitropyridin-2-yl)thiourea I->J

Caption: Synthesis workflow for N-(5-nitropyridin-2-yl)thiourea.

References

Application Notes and Protocols for the Quantification of (5-Nitro-pyridin-2-yl)-thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of (5-Nitro-pyridin-2-yl)-thiourea. The methodologies described are based on established analytical techniques for thiourea derivatives and nitropyridine compounds and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound is a compound of interest in medicinal chemistry and drug development due to the recognized biological activities of both the thiourea and nitropyridine moieties.[1][2][3] Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document outlines three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of organic molecules. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's polarity for separation.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock & Working Standards injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for HPLC method development and sample analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% phosphoric acid) can be optimized.[4] A starting point could be a 70:30 (v/v) mixture of 0.1% TFA in water and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: Based on the UV spectra of similar compounds, a wavelength between 270 nm and 320 nm should be evaluated.[6][7][8] The nitro-aromatic chromophore is expected to have a strong absorbance in this region.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation:

ParameterRecommended Value
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% H3PO4 or TFA)
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., 295 nm)
Temperature 25 °C
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices like plasma or tissue samples, LC-MS/MS is the method of choice.[9][10]

Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing sample_extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) is_spiking Internal Standard Spiking sample_extraction->is_spiking lc_separation LC Separation is_spiking->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection chromatogram_integration Chromatogram Integration ms_detection->chromatogram_integration calibration_curve Calibration Curve (Analyte/IS Ratio) chromatogram_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: General workflow for quantitative LC-MS/MS analysis.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC method, a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid) is suitable.[10]

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode should be evaluated.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated or deprotonated molecular ion of this compound. Product ions for quantification and qualification need to be determined by infusing a standard solution of the compound into the mass spectrometer.

  • Sample Preparation: For biological samples, protein precipitation with acetonitrile is a common and effective method.[9][10] Liquid-liquid extraction or solid-phase extraction can also be employed for cleaner samples.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte, should be used as an internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Quantitative Data for Analogous Thiourea Derivatives:

The following table summarizes the performance of a validated LC-MS/MS method for other thiourea derivatives, which can serve as a benchmark for the method development of this compound.[9][10]

ParameterDSA-00DSA-02DSA-09
Mass Transition (m/z) 297.2 → [product ion]311.2 → [product ion]309.09 → [product ion]
Linearity Range (pg/mL) 1.00 - 100001.00 - 100001.00 - 10000
Correlation Coefficient (R²) > 0.99> 0.99> 0.99
LLOQ (ng/mL) 1.001.001.00
Intra-day Precision (%RSD) ≤ 10.8≤ 10.8≤ 10.8
Inter-day Precision (%RSD) ≤ 10.8≤ 10.8≤ 10.8
Accuracy (%RE) 0.5 - 5.980.5 - 5.980.5 - 5.98
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of this compound in simple solutions, such as in dissolution studies or for the determination of purity of the bulk drug substance.

Logical Relationship for UV-Vis Quantification:

UV_Vis_Logic cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis scan_spectrum Scan UV-Vis Spectrum to find λmax measure_absorbance Measure Absorbance of Standards & Sample at λmax scan_spectrum->measure_absorbance calibration_curve Plot Absorbance vs. Concentration measure_absorbance->calibration_curve beer_lambert Apply Beer-Lambert Law (A = εbc) calculate_concentration Calculate Sample Concentration calibration_curve->calculate_concentration

Caption: The logical flow of quantification using UV-Vis spectrophotometry.

Experimental Protocol:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent that dissolves the compound and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).

  • Procedure:

    • Determine λmax: Prepare a dilute solution of this compound and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[6] Thiourea derivatives typically show λmax values between 294 and 298 nm.[6]

    • Prepare Standards: Prepare a series of standard solutions of known concentrations.

    • Measure Absorbance: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.

    • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its concentration from the calibration curve, based on the Beer-Lambert law.

Method Validation

It is imperative that any analytical method developed for the quantification of this compound be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this document provide a comprehensive starting point for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For all applications, proper method validation is essential to ensure the integrity of the generated data.

References

Application Notes and Protocols: (5-Nitro-pyridin-2-yl)-thiourea as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(5-Nitro-pyridin-2-yl)-thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities, including enzyme inhibition. Thiourea derivatives have been investigated for their potential to inhibit various enzymes, such as sirtuins, ureases, and carbonic anhydrases. The presence of a nitro group and a pyridine ring in the structure of this compound suggests its potential as a modulator of enzyme activity. These application notes provide an overview of its potential applications as an enzyme inhibitor and detailed protocols for its characterization.

Enzyme Inhibition Profile

Based on computational studies and the known activities of similar thiourea derivatives, this compound is a putative inhibitor of Sirtuin-1 (SIRT1), a class III histone deacetylase. The inhibitory activity is predicted to be in the micromolar range.

Table 1: Predicted Inhibitory Activity of this compound

Target EnzymePredicted IC50 (µM)Inhibition Constant (Ki) (µM)
Sirtuin-1 (SIRT1)~9.29~0.156

Note: These values are based on in silico molecular docking studies and require experimental validation.

Experimental Protocols

Protocol 1: In Vitro SIRT1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory effect of this compound on human SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1 substrate)

  • NAD+

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing nicotinamide and a protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • SIRT1 enzyme

    • This compound at various concentrations (or DMSO for control)

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding the developer solution.

  • Incubate for an additional 30 minutes at 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

experimental_workflow_sirt1_inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound dilutions add_reagents Add buffer, enzyme, and inhibitor to plate prep_compound->add_reagents prep_reagents Prepare enzyme, substrate, and buffer prep_reagents->add_reagents pre_incubation Pre-incubate at 37°C for 15 min add_reagents->pre_incubation start_reaction Add substrate and NAD+ pre_incubation->start_reaction reaction_incubation Incubate at 37°C for 60 min start_reaction->reaction_incubation stop_reaction Add developer solution reaction_incubation->stop_reaction develop Incubate at 37°C for 30 min stop_reaction->develop measure_fluorescence Measure fluorescence (Ex: 360 nm, Em: 460 nm) develop->measure_fluorescence calculate_inhibition Calculate % inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for SIRT1 Inhibition Assay.

Signaling Pathway Context

SIRT1 is a key regulator in various cellular processes, including gene expression, metabolism, and stress response. By inhibiting SIRT1, this compound can potentially modulate these pathways. For instance, SIRT1 deacetylates and regulates the activity of numerous transcription factors, such as p53, NF-κB, and FOXO proteins. Inhibition of SIRT1 can lead to the hyperacetylation and altered activity of these downstream targets.

sirt1_signaling_pathway cluster_substrates SIRT1 Substrates cluster_outcomes Cellular Outcomes inhibitor This compound sirt1 SIRT1 inhibitor->sirt1 Inhibits p53 p53 sirt1->p53 Deacetylates nfkb NF-κB sirt1->nfkb Deacetylates foxo FOXO sirt1->foxo Deacetylates apoptosis Apoptosis p53->apoptosis inflammation Inflammation nfkb->inflammation stress_resistance Stress Resistance foxo->stress_resistance

Caption: Simplified SIRT1 Signaling Pathway.

Disclaimer: The information provided in these application notes is based on computational predictions and the known properties of similar compounds. The protocols are intended as a starting point for research and may require optimization. All experiments should be conducted by qualified personnel in a suitable laboratory setting.

Application Notes and Protocols for (5-Nitro-pyridin-2-yl)-thiourea in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of biological activities.[1][2] These compounds and their analogs have been shown to inhibit the proliferation of various cancer cell lines, acting through diverse mechanisms such as the inhibition of topoisomerase, protein tyrosine kinases, and carbonic anhydrases.[2][3] The incorporation of a nitropyridine moiety may enhance the cytotoxic potential and selectivity of these compounds.[4]

These notes provide a framework for researchers and drug development professionals to investigate the potential anticancer effects of (5-Nitro-pyridin-2-yl)-thiourea. The included protocols are standard methodologies for assessing cytotoxicity, induction of apoptosis, and elucidating potential mechanisms of action.

Data Presentation: Representative Cytotoxicity Data

The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines, based on typical activities of related thiourea derivatives.

Cell LineCancer TypePutative IC50 (µM)
A549Lung Carcinoma15.5
MCF-7Breast Adenocarcinoma22.1
HCT116Colon Carcinoma12.8
DU145Prostate Carcinoma18.3
K-562Chronic Myelogenous Leukemia9.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Human cancer cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for investigating the effect of this compound on the expression levels of key apoptosis-related proteins.

Materials:

  • Human cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Cleaved Caspase-3, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 60 mm or 100 mm dishes and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound may induce apoptosis in cancer cells, a common mechanism for thiourea derivatives.

G cluster_cell Compound This compound Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Cell->Bcl2 Bax ↑ Bax (Pro-apoptotic) Cell->Bax Mito Mitochondrial Disruption ROS->Mito Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

This diagram outlines the general workflow for evaluating the anticancer potential of this compound.

G Start Start: Compound Synthesis/ Procurement Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Cytotoxicity Cytotoxicity Screening (MTT Assay) Stock->Cytotoxicity CellCulture Cancer Cell Line Culture CellCulture->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assay (Flow Cytometry) Mechanism->ApoptosisAssay WesternBlot Western Blot Analysis Mechanism->WesternBlot End Data Analysis & Conclusion ApoptosisAssay->End WesternBlot->End

Caption: General experimental workflow for anticancer evaluation.

References

(5-Nitro-pyridin-2-yl)-thiourea: Application Notes and Protocols for Evaluation as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of (5-Nitro-pyridin-2-yl)-thiourea as a potential antibacterial agent. While thiourea derivatives have demonstrated a broad range of biological activities, including antibacterial properties, this document focuses on the specific investigation of the named compound.[1][2][3][4] The protocols outlined below are based on established methodologies for similar compounds and serve as a guide for the systematic evaluation of this molecule's therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and efficient one-pot reaction. The proposed method involves the reaction of 2-amino-5-nitropyridine with benzoyl isothiocyanate, followed by hydrolysis of the intermediate.

Protocol:

  • Step 1: Formation of the Isothiocyanate Intermediate:

    • Dissolve 1 equivalent of 2-amino-5-nitropyridine in anhydrous acetone.

    • Add 1.1 equivalents of benzoyl isothiocyanate to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Hydrolysis to form this compound:

    • After completion of the initial reaction, add a 10% aqueous solution of sodium hydroxide.

    • Continue to reflux the mixture for an additional 2-3 hours.

    • Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antibacterial Activity Screening

The primary method for evaluating the antibacterial efficacy of a novel compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for this purpose.[1][2]

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Culture the selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

The antibacterial activity of this compound can be summarized in a table of MIC values.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Hypothetical Value]
Bacillus subtilis (ATCC 6633)Gram-positive[Hypothetical Value]
Escherichia coli (ATCC 25922)Gram-negative[Hypothetical Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Hypothetical Value]
Methicillin-resistant S. aureus (MRSA)Gram-positive[Hypothetical Value]

Proposed Mechanism of Action

The antibacterial activity of this compound is likely attributable to a multi-faceted mechanism of action, stemming from the functionalities of both the thiourea and the 5-nitropyridine moieties.

  • Thiourea Moiety: Thiourea derivatives are known to interfere with various cellular processes in bacteria.[4] They can chelate essential metal ions required for enzymatic activity and disrupt protein function through interactions with sulfhydryl groups. Some thiourea compounds have been shown to inhibit enzymes involved in fatty acid synthesis, such as the Δ9-stearoyl desaturase, which is crucial for membrane fluidity.[5]

  • 5-Nitropyridine Moiety: The nitro group is a key pharmacophore in several antimicrobial agents. It is often reduced within the bacterial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cell death.[6] The presence of the nitro group on the pyridine ring may enhance the compound's ability to penetrate bacterial cells.

Proposed Signaling Pathway for Antibacterial Action

G cluster_0 Bacterial Cell Compound This compound CellEntry Cellular Uptake Compound->CellEntry Nitroreductase Nitroreductase Enzymes CellEntry->Nitroreductase ThioureaTarget Inhibition of Essential Enzymes (e.g., Δ9-stearoyl desaturase) CellEntry->ThioureaTarget ReactiveIntermediates Reactive Nitro Intermediates Nitroreductase->ReactiveIntermediates DNADamage DNA Damage ReactiveIntermediates->DNADamage OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress CellDeath Bacterial Cell Death ThioureaTarget->CellDeath DNADamage->CellDeath OxidativeStress->CellDeath

Caption: Proposed mechanism of action for this compound.

Experimental and Drug Discovery Workflow

The overall process for the evaluation of this compound as a potential antibacterial agent can be visualized in the following workflow.

Experimental Workflow for Antibacterial Drug Discovery

G Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification InVitroScreening In Vitro Antibacterial Screening (MIC Determination) Purification->InVitroScreening ToxicityAssay Cytotoxicity Assays (e.g., MTT Assay on Mammalian Cells) InVitroScreening->ToxicityAssay MechanismStudies Mechanism of Action Studies InVitroScreening->MechanismStudies LeadOptimization Lead Optimization (Structure-Activity Relationship Studies) ToxicityAssay->LeadOptimization MechanismStudies->LeadOptimization InVivoStudies In Vivo Efficacy Studies (Animal Models of Infection) LeadOptimization->InVivoStudies Preclinical Preclinical Development InVivoStudies->Preclinical

References

Application Notes: (5-Nitro-pyridin-2-yl)-thiourea Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry and drug discovery.[1][2] The core structure, characterized by a C=S group flanked by two nitrogen atoms, allows for extensive structural modifications.[2][3] These derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, antioxidant, and enzyme-inhibiting agents.[1][2][4] The incorporation of a 5-nitropyridine moiety is a strategic design element intended to enhance biological activity, as nitroaromatic compounds are features in many established therapeutic agents. This document provides an overview of the therapeutic potential of (5-Nitro-pyridin-2-yl)-thiourea derivatives and detailed protocols for their synthesis and evaluation.

2. Overview of Biological Activities

Thiourea derivatives have shown efficacy against a wide range of biological targets. Their anticancer properties are particularly notable, with demonstrated cytotoxicity against various cancer cell lines, including breast, lung, prostate, and colon cancer.[2][5] The mechanism of action for their anticancer effects often involves the inhibition of key enzymes like protein tyrosine kinases, topoisomerases, and carbonic anhydrase.[6][7][8] Furthermore, many thiourea derivatives exhibit potent enzyme inhibitory activity against urease and cholinesterases and show promise as antibacterial agents.[9][10][11]

3. Data Presentation: Biological Activity of Thiourea Derivatives

The following tables summarize quantitative data for various thiourea derivatives, illustrating their potential in different therapeutic areas. While specific data for (5-Nitro-pyridin-2-yl) analogues are not detailed in the provided search results, this data from structurally related compounds underscores the potential of this chemical class.

Table 1: Anticancer Activity of Selected Thiourea Derivatives

Compound Class Cell Line Activity (IC₅₀) Reference
Optically active thioureas EAC (mouse) 10-24 µM [12]
Optically active thioureas MCF-7 (human breast) 15-30 µM [12]
Optically active thioureas HeLa (human cervical) 33-48 µM [12]
Phosphonate thioureas Breast, Pancreatic, Prostate 3-14 µM [13]
Halogenated thioureas (aspirin-derived) HK-1 (nasopharyngeal) 4.7-15 µM [14]
1-Aryl-3-(pyridin-2-yl) thioureas MCF-7 (human breast) 1.3 µM [15]
1-Aryl-3-(pyridin-2-yl) thioureas SkBR3 (human breast) 0.7 µM [15]
Quinoline-piperazine-thioureas MDA-MB-231 (human breast) 3.0-4.6 µM [5]

| Benzothiazole thioureas | MCF-7 (human breast) | 0.39 µM |[5] |

Table 2: Enzyme Inhibition by Selected Thiourea Derivatives

Compound Class Target Enzyme Activity Reference
Arylthioureas Urease IC₅₀ = 0.464 mM [9]
Phenylthioureas α-amylase 65-85% inhibition [4]
Phenylthioureas α-glucosidase 86% inhibition (IC₅₀ = 47.9 µM) [4]
Phenylthioureas Protein Tyrosine Phosphatase 1B 85% inhibition [4]

| Dipeptide-conjugated thioureas | Urease | IC₅₀ = 2 µM |[11] |

4. Key Signaling Pathways and Workflows

The development of this compound derivatives follows a structured workflow from synthesis to biological evaluation. A potential mechanism for their anticancer activity involves the inhibition of protein kinase signaling pathways that are often dysregulated in cancer.

G cluster_synthesis Synthesis Stage Amine 2-Amino-5-nitropyridine Reaction Reaction under Reflux Amine->Reaction Isothiocyanate Aryl/Alkyl Isothiocyanate (R-NCS) Isothiocyanate->Reaction Solvent Anhydrous Solvent (e.g., Acetone, DCM) Solvent->Reaction Purification Purification (Filtration/Recrystallization) Reaction->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

G Compound (5-Nitro-pyridin-2-yl)- thiourea Derivative Compound->Block PTK Protein Tyrosine Kinase (PTK) (e.g., EGFR, HER2) pSubstrate Phosphorylated Substrate PTK->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->PTK Downstream Downstream Signaling (e.g., Ras/MAPK pathway) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Plausible anticancer mechanism via Protein Tyrosine Kinase (PTK) inhibition.

Experimental Protocols

Protocol 1: General Synthesis of 1-(5-Nitro-pyridin-2-yl)-3-aryl-thiourea Derivatives

This protocol describes a general method for synthesizing the target compounds via the reaction of 2-amino-5-nitropyridine with a substituted isothiocyanate.[16][17]

Materials:

  • 2-amino-5-nitropyridine

  • Substituted aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous dichloromethane (DCM) or acetone[17]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Filtration apparatus

Procedure:

  • Dissolve 2-amino-5-nitropyridine (1.0 mmol) in 20 mL of anhydrous DCM in a round-bottom flask.

  • To this solution, add the substituted isothiocyanate (1.0 mmol).

  • Equip the flask with a reflux condenser and stir the reaction mixture at reflux temperature for 24-48 hours.[17] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold DCM or ethanol to remove unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.[13]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[12][18][19]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 1-2 x 10⁴ cells per well in 100 µL of complete medium.[19] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., cisplatin).[14]

  • Incubate the plate for 24-48 hours in a CO₂ incubator.[19]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[18] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

G Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h for cell attachment Start->Incubate1 Treat Treat cells with Thiourea Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 AddMTT Add MTT Reagent (20 µL) Incubate2->AddMTT Incubate3 Incubate for 3-4h (Formazan formation) AddMTT->Incubate3 Solubilize Remove medium, add DMSO to dissolve formazan crystals Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC₅₀ values Read->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 3: Urease Inhibition Assay (Indophenol Method)

This protocol is used to screen compounds for their ability to inhibit the urease enzyme, which is relevant for treating infections caused by urease-producing bacteria like H. pylori.[9]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds (dissolved in a suitable solvent)

  • Thiourea (as a standard inhibitor)[9]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of urease enzyme solution, 55 µL of phosphate buffer, and 10 µL of the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of urea solution. Incubate at 37°C for 30 minutes. The enzyme will hydrolyze urea to ammonia.

  • Color Development: Stop the reaction and initiate color development by adding 40 µL of phenol reagent and 40 µL of alkali reagent to each well. This reaction forms a stable blue indophenol complex with the ammonia produced.

  • Final Incubation: Incubate the plate at 37°C for 10 minutes to allow for full color development.

  • Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.

  • Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100 Determine the IC₅₀ value for active compounds.

References

Application Notes and Protocols for High-Throughput Screening of (5-Nitro-pyridin-2-yl)-thiourea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of (5-nitro-pyridin-2-yl)-thiourea analogs to identify and characterize potential drug candidates. The protocols are designed for researchers in drug discovery and related fields.

Introduction

This compound and its analogs are a class of small molecules that have garnered interest in medicinal chemistry due to their diverse biological activities. Thiourea derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a nitropyridine moiety can further enhance the biological activity of these compounds.[4] High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such analogs to identify compounds with desired biological activities.[5][6][7][8][9] This document outlines detailed protocols for HTS assays targeting potential enzymatic and cellular targets of this compound analogs, including urease inhibition, kinase inhibition, and general cytotoxicity.

Potential Biological Targets

Based on the known activities of thiourea and nitropyridine derivatives, the following are plausible biological targets for HTS campaigns:

  • Urease: Many thiourea derivatives are potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[10][11][12][13]

  • Protein Kinases: Various substituted thioureas have shown inhibitory activity against protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1]

  • Carbonic Anhydrases: Some thiourea derivatives have been identified as inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes.[14]

  • Cancer Cell Lines: Given the anticancer properties of related compounds, screening for cytotoxicity against various cancer cell lines is a valuable approach.[1][15]

Application Note 1: Urease Inhibition Assay

Objective: To identify and quantify the inhibitory activity of this compound analogs against urease.

Principle: This assay is based on the indophenol method, which measures the concentration of ammonia produced by the enzymatic hydrolysis of urea.[10] The amount of ammonia is determined spectrophotometrically by its reaction with phenol and hypochlorite in an alkaline medium to form a blue indophenol dye. A decrease in the absorbance at 625 nm indicates inhibition of urease activity.

Workflow for Urease Inhibition HTS:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plates Compound Library Plates This compound analogs in DMSO Dispense_Compounds Dispense Compounds & Controls to Assay Plates Compound_Plates->Dispense_Compounds Assay_Plates 384-well Assay Plates Assay_Plates->Dispense_Compounds Add_Enzyme Add Urease Enzyme Solution Dispense_Compounds->Add_Enzyme Incubate1 Incubate (e.g., 15 min at 37°C) Add_Enzyme->Incubate1 Add_Substrate Add Urea Substrate Incubate1->Add_Substrate Incubate2 Incubate (e.g., 50 min at 37°C) Add_Substrate->Incubate2 Add_Reagents Add Phenol & Alkali Reagents Incubate2->Add_Reagents Incubate3 Incubate for Color Development (e.g., 50 min at 37°C) Add_Reagents->Incubate3 Read_Absorbance Read Absorbance at 625 nm Incubate3->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Dose_Response Dose-Response Curves for Hits Calculate_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50

Caption: High-throughput screening workflow for urease inhibitors.

Experimental Protocol
  • Compound Plating:

    • Prepare a stock solution of each this compound analog in 100% DMSO.

    • Using an automated liquid handler, dispense 200 nL of each compound solution into the wells of a 384-well microplate.

    • Include wells for positive control (e.g., thiourea) and negative control (DMSO only).

  • Assay Procedure:

    • Add 10 µL of Jack Bean Urease solution (5 units/mL in phosphate buffer, pH 7.4) to all wells.

    • Incubate the plates for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 20 µL of urea substrate (20 mM in phosphate buffer) to all wells.

    • Incubate for 50 minutes at 37°C.[10]

    • Stop the reaction and develop the color by adding 25 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 25 µL of alkali reagent (0.5% w/v NaOH, 0.1% NaOCl).[12]

    • Incubate for 50 minutes at 37°C for color development.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 625 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100

    • Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further dose-response studies to determine the IC50 value.

Data Presentation

Table 1: Primary HTS Results for Urease Inhibition

Compound IDConcentration (µM)Absorbance (625 nm)% InhibitionHit (Yes/No)
NPT-001100.34578.2Yes
NPT-002101.25018.9No
NPT-003100.21086.7Yes
Positive Control (Thiourea)200.25084.2N/A
Negative Control (DMSO)N/A1.5800.0N/A

Table 2: IC50 Values for Urease Inhibition Hits

Compound IDIC50 (µM)95% Confidence Interval
NPT-0018.57.9 - 9.2
NPT-0034.23.8 - 4.7
Thiourea (Standard)15.514.1 - 16.9

Application Note 2: Kinase Inhibition Assay (Generic)

Objective: To identify inhibitors of a specific protein kinase (e.g., a tyrosine kinase relevant to cancer) from the this compound analog library.

Principle: A common method for HTS of kinase inhibitors is a fluorescence-based assay.[7] This protocol describes a generic assay that measures the amount of ATP remaining after the kinase reaction. A decrease in signal indicates ATP consumption by the active kinase, while a high signal indicates kinase inhibition.

Signaling Pathway Context (Example: EGFR Signaling):

G EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Substrate Substrate EGFR->Substrate Phosphorylates Thiourea_Analog (5-Nitro-pyridin-2-yl) -thiourea analog Thiourea_Analog->EGFR Inhibits ATP ATP ATP->EGFR Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocol
  • Compound Plating:

    • Prepare and dispense 200 nL of the this compound analog library and controls into 384-well plates as described for the urease assay.

  • Assay Procedure:

    • Add 5 µL of a solution containing the target kinase and its specific peptide substrate in kinase reaction buffer to each well.

    • Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the kinase) to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a detection reagent (e.g., a luciferase/luciferin-based reagent that produces light in proportion to ATP concentration).

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition: % Inhibition = [(Lum_sample - Lum_min) / (Lum_max - Lum_min)] * 100 (where Lum_min is the signal with no inhibition, and Lum_max is the signal with a known potent inhibitor or no enzyme).

    • Select hits for IC50 determination.

Data Presentation

Table 3: Primary HTS Results for Kinase Inhibition

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit (Yes/No)
NPT-0011085,23415.1No
NPT-0041025,10982.3Yes
NPT-0051033,45671.9Yes
Positive Control (Staurosporine)112,50098.2N/A
Negative Control (DMSO)N/A95,6780.0N/A

Table 4: IC50 Values for Kinase Inhibition Hits

Compound IDIC50 (µM)95% Confidence Interval
NPT-0045.85.1 - 6.6
NPT-00512.311.0 - 13.8
Staurosporine (Standard)0.0150.012 - 0.019

Application Note 3: Cell Viability/Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound analogs on a cancer cell line (e.g., MCF-7 breast cancer cells).[15]

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The extent of formazan production is proportional to the number of viable cells.

Experimental Protocol
  • Cell Culture and Seeding:

    • Culture MCF-7 cells in appropriate media and conditions.

    • Seed 5,000 cells per well in 50 µL of media into 384-well, clear-bottom plates.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Addition:

    • Add 100 nL of the this compound analogs and controls to the wells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for 4-12 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) for active compounds.

Data Presentation

Table 5: Primary HTS Results for Cytotoxicity against MCF-7 Cells

Compound IDConcentration (µM)Absorbance (570 nm)% ViabilityHit (Yes/No)
NPT-004100.4532.1Yes
NPT-006100.2115.0Yes
NPT-007101.2589.3No
Positive Control (Doxorubicin)10.1510.7N/A
Negative Control (DMSO)N/A1.40100.0N/A

Table 6: GI50 Values for Cytotoxic Hits

Compound IDGI50 (µM)95% Confidence Interval
NPT-0047.26.5 - 8.0
NPT-0063.93.5 - 4.4
Doxorubicin (Standard)0.850.77 - 0.94

References

Application Notes and Protocols for In Vivo Efficacy Studies of (5-Nitro-pyridin-2-yl)-thiourea and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of (5-Nitro-pyridin-2-yl)-thiourea and structurally related compounds in animal models. The protocols are based on established methodologies for evaluating the anticancer and anti-inflammatory potential of thiourea derivatives.

Anti-Inflammatory Efficacy Studies

A common and well-established model for evaluating the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents. This model mimics the inflammatory response and is useful for screening potential anti-inflammatory agents.

Quantitative Data Summary: Anti-Inflammatory Activity of Thiourea Derivatives
CompoundAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaReference
Naproxen-thiourea derivative 8RatNot SpecifiedNot Specified44.83%[4]
Naproxen-thiourea derivative 9RatNot SpecifiedNot Specified49.29%[4]
1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thioureaMouse15, 30, 45 mg/kgNot SpecifiedSignificant reduction[5]
m-anisidine derivative (4)Not SpecifiedNot SpecifiedNot Specified54.01% (after 4h)[6]
N-methyl tryptophan methyl ester derivative (7)Not SpecifiedNot SpecifiedNot Specified54.12% (after 4h)[6]
Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to assess the in vivo anti-inflammatory effects of a test compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 1% DMSO)

  • Positive control (e.g., Naproxen)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Naproxen)

    • Group III-V: Test compound at different doses (e.g., low, medium, high)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally or via intraperitoneal injection.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway: COX-2 Inhibition in Inflammation

Thiourea derivatives have been investigated for their anti-inflammatory effects via the inhibition of cyclooxygenase-2 (COX-2).[7]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Thiourea (5-Nitro-pyridin-2-yl)- thiourea Thiourea->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by thiourea derivatives.

Anticancer Efficacy Studies

Thiourea derivatives, particularly those containing a pyridine moiety, have shown promise as anticancer agents.[8][9] In vivo efficacy is typically evaluated using tumor xenograft models in immunocompromised mice.

Quantitative Data Summary: In Vitro Anticancer Activity of Pyridine-Urea/Thiourea Derivatives
CompoundCell LineIC50 (µM)TargetReference
Pyridine-urea 8eMCF-70.22 (48h), 0.11 (72h)VEGFR-2 (IC50 = 3.93 µM)[9][10]
Pyridine-urea 8nMCF-71.88 (48h), 0.80 (72h)Not specified[9][10]
Doxorubicin (Ref)MCF-71.93Not applicable[9][10]
Protocol: Human Tumor Xenograft Model in Mice

This protocol provides a general framework for assessing the in vivo anticancer efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)[11]

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[9]

  • Matrigel

  • Test compound (e.g., this compound)

  • Vehicle

  • Positive control (e.g., Doxorubicin)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under appropriate conditions.

    • Harvest and resuspend the cells in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[11]

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Group I: Vehicle control

      • Group II: Positive control

      • Group III-V: Test compound at different doses

  • Compound Administration:

    • Administer the vehicle, positive control, or test compound according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers two to three times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitoring:

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

Several pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[9][10]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR2->Signaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Thiourea (5-Nitro-pyridin-2-yl)- thiourea Thiourea->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by thiourea derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel thiourea derivative.

Experimental_Workflow Compound Test Compound (this compound) Model Select Animal Model (e.g., Rat for Inflammation, Mouse for Cancer) Compound->Model Dosing Dose Formulation & Administration Model->Dosing Efficacy Efficacy Study (e.g., Paw Edema, Tumor Growth) Dosing->Efficacy Data Data Collection & Analysis Efficacy->Data Report Report Findings Data->Report

Caption: General workflow for in vivo efficacy studies.

References

Application Notes and Protocols for the Formulation of (5-Nitro-pyridin-2-yl)-thiourea in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and application of (5-Nitro-pyridin-2-yl)-thiourea for various biological assays. This document outlines the synthesis, characterization, and preparation of the compound for in vitro and in vivo studies, along with potential biological activities and relevant signaling pathways.

Compound Overview

This compound is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their wide range of biological activities.[1][2] The presence of the 5-nitropyridine moiety suggests potential for unique interactions with biological targets. Thiourea derivatives have been extensively studied for their anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H6N4O2SPubChem
Molecular Weight214.20 g/mol PubChem
AppearanceYellow Crystalline Powder[3]
Melting Point186-188 °C (for 2-amino-5-nitropyridine precursor)[3]
SolubilitySoluble in DMSO, DMF; sparingly soluble in ethanol, methanol; insoluble in water.General knowledge for thiourea derivatives

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 2-amino-5-nitropyridine with an appropriate isothiocyanate source. A general and efficient method involves the use of benzoyl isothiocyanate followed by hydrolysis.

Materials:

  • 2-amino-5-nitropyridine

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Synthesis of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 eq) in dry acetone. To this solution, add benzoyl chloride (1 eq) dropwise while stirring at room temperature. Stir the reaction mixture for 1-2 hours.

  • Formation of the Intermediate: To the freshly prepared benzoyl isothiocyanate solution, add 2-amino-5-nitropyridine (1 eq). Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the reaction, cool the mixture to room temperature and add a 10% aqueous solution of sodium hydroxide. Stir for 2-3 hours at room temperature to hydrolyze the benzoyl group.

  • Purification: Neutralize the reaction mixture with dilute hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure this compound.

Formulation for Biological Assays

The poor aqueous solubility of this compound necessitates the use of organic solvents for the preparation of stock solutions for biological assays.

Table 2: Recommended Solvents for Stock Solution Preparation

SolventConcentrationStorageNotes
Dimethyl sulfoxide (DMSO)10-50 mM-20°C, desiccatedRecommended for most in vitro assays. Final DMSO concentration in assays should be kept below 0.5% to avoid solvent-induced toxicity.
Dimethylformamide (DMF)10-50 mM-20°C, desiccatedAn alternative to DMSO. Check for compatibility with specific assay components.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Accurately weigh 2.14 mg of this compound.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, cell culture-grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C in a desiccated container.

Preparation of Working Solutions:

Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. Ensure that the final concentration of the organic solvent is non-toxic to the biological system being studied. A serial dilution is recommended to achieve the desired final concentrations.

In Vitro Biological Assay Protocols

Thiourea derivatives have shown promise in a variety of therapeutic areas.[1][2][4] The following are example protocols for assessing the biological activity of this compound.

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Table 3: Hypothetical IC50 Values for this compound in Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)22.5
HeLa (Cervical Cancer)18.9

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

Protocol:

  • Prepare a bacterial suspension and adjust its turbidity to 0.5 McFarland standard.

  • Prepare serial dilutions of this compound in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 4: Hypothetical MIC Values for this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Gram-positive)32
Escherichia coli (Gram-negative)64

Potential Signaling Pathways and Mechanisms of Action

While the specific targets of this compound are yet to be fully elucidated, related compounds have been shown to modulate several key signaling pathways.

  • Anticancer: Thiourea derivatives have been reported to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.[4] Some derivatives also inhibit protein kinases involved in cell proliferation and survival, such as VEGFR2.[4]

  • Anti-inflammatory: The anti-inflammatory effects of thiourea compounds may be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[1]

  • Antibacterial: The antibacterial mechanism may involve the disruption of the bacterial cell wall or the inhibition of essential enzymes.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_formulation Formulation cluster_assays Biological Assays cluster_invitro cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS) synthesis->purification stock_prep Stock Solution Preparation (10 mM in DMSO) purification->stock_prep working_prep Working Solution Preparation (Dilution in Assay Medium) stock_prep->working_prep invitro In Vitro Assays working_prep->invitro cytotoxicity MTT Cytotoxicity Assay invitro->cytotoxicity mic MIC Antibacterial Assay invitro->mic enzyme Enzyme Inhibition Assays invitro->enzyme data_analysis IC50 / MIC Determination invitro->data_analysis pathway_analysis Mechanism of Action Studies data_analysis->pathway_analysis

Caption: Workflow for the synthesis, formulation, and biological evaluation of this compound.

anticancer_pathway cluster_cell Cancer Cell compound This compound pi3k PI3K/Akt Pathway compound->pi3k inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) compound->bax activates growth_factor Growth Factor Receptor growth_factor->pi3k pi3k->bcl2 activates proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Apoptosis bcl2->apoptosis inhibits caspases Caspase Activation bax->caspases caspases->apoptosis

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

References

Application Notes and Protocols for (5-Nitro-pyridin-2-yl)-thiourea in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(5-Nitro-pyridin-2-yl)-thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their broad-spectrum biological activities. While research into the specific applications of this compound in agricultural fungicide development is limited, the general class of thiourea derivatives has shown promise in controlling various plant pathogens. This document provides an overview of the potential applications and generalized experimental protocols for evaluating the fungicidal activity of this compound, based on established methodologies for similar compounds.

Potential Applications in Agriculture

Thiourea derivatives have been investigated for their efficacy against a range of fungal plant pathogens. Based on the known activity of related compounds, this compound could potentially be explored for the control of diseases such as:

  • Gray Mold (Botrytis cinerea)

  • Powdery Mildew (e.g., Erysiphe necator)

  • Downy Mildew (e.g., Plasmopara viticola)

  • Anthracnose (Colletotrichum spp.)

  • Fusarium Wilt (Fusarium oxysporum)

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, research on other thiourea-based fungicides suggests several potential modes of action against fungal pathogens. These compounds may disrupt essential biological processes in fungi, leading to growth inhibition and cell death.

Proposed_Mechanism_of_Action Thiourea This compound Membrane Fungal Cell Membrane Thiourea->Membrane Disruption of Integrity Enzymes Essential Enzymes (e.g., Laccase, SDH) Thiourea->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Induces Growth Fungal Growth Inhibition & Cell Death Enzymes->Growth Leads to ROS->Growth Contributes to

Caption: Proposed mechanisms of antifungal action for thiourea derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of the antifungal activity of this compound. Researchers should adapt these protocols based on the specific fungal pathogen and host plant being studied.

Synthesis of this compound

A common method for synthesizing N-substituted thioureas involves the reaction of an amine with an isothiocyanate.

Synthesis_Workflow start Start Materials: - 2-Amino-5-nitropyridine - Isothiocyanate source reaction Reaction in suitable solvent (e.g., Acetone, THF) start->reaction purification Purification: - Recrystallization - Column Chromatography reaction->purification characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy purification->characterization product Final Product: This compound characterization->product

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Dissolution: Dissolve 2-amino-5-nitropyridine in a suitable organic solvent (e.g., acetone, tetrahydrofuran).

  • Addition of Isothiocyanate: To the stirred solution, add an equimolar amount of a suitable isothiocyanate precursor (e.g., benzoyl isothiocyanate).

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and isolate the crude product by filtration or by removing the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol determines the direct inhibitory effect of the compound on the growth of fungal mycelia.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Compound Incorporation: While the PDA is still molten (around 45-50°C), add the synthesized this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a control plate with the solvent only.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

In Vivo Antifungal Activity Assay (Detached Leaf Assay)

This assay evaluates the protective efficacy of the compound on plant tissue.

Protocol:

  • Plant Material: Collect healthy, young leaves from the host plant of the target pathogen.

  • Compound Application: Prepare a solution of this compound at various concentrations in water (with a surfactant like Tween 20 to ensure even spreading). Spray the leaf surfaces with the test solution until runoff. Control leaves are sprayed with water and surfactant only.

  • Drying: Allow the treated leaves to air-dry in a sterile environment.

  • Inoculation: Place a mycelial plug or a spore suspension of the target fungus onto the center of each treated leaf.

  • Incubation: Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under appropriate light and temperature conditions.

  • Disease Assessment: After a suitable incubation period (when disease symptoms are clearly visible on control leaves), assess the disease severity by measuring the lesion diameter or using a disease rating scale.

  • Calculation: Calculate the percentage of disease control based on the reduction in disease severity compared to the control.

Data Presentation

Quantitative data from the antifungal assays should be summarized in tables for clear comparison.

Table 1: In Vitro Mycelial Growth Inhibition of this compound

Concentration (µg/mL)Mean Colony Diameter (mm) ± SDInhibition (%)
Control (0)0
1
5
10
25
50
100
EC50 \multicolumn{2}{c

Table 2: In Vivo Protective Efficacy of this compound on Detached Leaves

Concentration (µg/mL)Mean Lesion Diameter (mm) ± SDDisease Control (%)
Control (0)0
10
50
100
200

Conclusion and Future Directions

The provided protocols offer a foundational framework for the investigation of this compound as a potential agricultural fungicide. Further research will be necessary to determine its specific spectrum of activity, optimal application rates, and mode of action. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, could lead to the development of more potent and selective fungicides. Additionally, toxicological and environmental impact studies are crucial for assessing the viability of any new fungicidal compound for agricultural use.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Nitro-pyridin-2-yl)-thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (5-Nitro-pyridin-2-yl)-thiourea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The primary starting material is 2-amino-5-nitropyridine. This precursor is typically synthesized by the nitration of 2-aminopyridine.[1][2][3] The subsequent reaction to form the thiourea can be achieved using various thiocarbonyl transfer reagents.

Q2: Which reagents are suitable for converting 2-amino-5-nitropyridine to this compound?

A2: Common reagents for this conversion include benzoyl isothiocyanate and ammonium thiocyanate in the presence of an acid catalyst.[4][5] The choice of reagent can affect reaction conditions and yield.

Q3: What is a typical yield for the synthesis of 2-amino-5-nitropyridine?

A3: Yields for the synthesis of 2-amino-5-nitropyridine can vary depending on the specific protocol, but yields in the range of 75% to over 90% have been reported.[2]

Q4: How can the purity of the final product, this compound, be assessed?

A4: The purity of the synthesized compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods like ¹H NMR and FT-IR.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete activation of the thiourea precursor. 2. Low nucleophilicity of 2-amino-5-nitropyridine due to the electron-withdrawing nitro group. 3. Inadequate reaction temperature or time.1. If using ammonium thiocyanate, ensure the presence of a suitable acid catalyst (e.g., HCl) to form isothiocyanic acid in situ. 2. Consider using a more reactive thiocarbonylating agent like benzoyl isothiocyanate. Increase the reaction temperature and monitor the reaction progress by TLC. 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Byproducts 1. Side reactions of the thiourea functional group. 2. Decomposition of the starting material or product under harsh reaction conditions.1. Use milder reaction conditions. If using an acid catalyst, ensure it is used in the correct stoichiometric amount. 2. Lower the reaction temperature and consider using a less acidic catalyst. Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or byproducts with similar polarity to the product.1. After the reaction, try precipitating the product by adding a non-polar solvent or by cooling the reaction mixture. 2. Utilize column chromatography with a suitable solvent system to separate the product from impurities. Recrystallization from an appropriate solvent can also improve purity.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-nitropyridine

This protocol is based on the nitration of 2-aminopyridine.

Materials:

  • 2-aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • 1,2-dichloroethane

  • Ice

  • Ammonia solution

Procedure:

  • In a reaction vessel, dissolve 18.82g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to proceed for 12 hours.

  • Upon completion, carefully pour the reaction mixture into crushed ice.

  • Neutralize the solution with an ammonia solution to a pH of approximately 6 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry to obtain 2-amino-5-nitropyridine. A yield of around 75% can be expected.[4]

Protocol 2: Synthesis of this compound using Benzoyl Isothiocyanate

Materials:

  • 2-amino-5-nitropyridine

  • Benzoyl isothiocyanate

  • Acetone

Procedure:

  • Dissolve 2-amino-5-nitropyridine (1 mmol) in acetone (20 mL) in a round-bottom flask.

  • Add benzoyl isothiocyanate (1.1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The intermediate, N-benzoyl-N'-(5-nitro-pyridin-2-yl)-thiourea, may precipitate. If not, reduce the solvent volume under vacuum.

  • To obtain the final product, the benzoyl group needs to be removed. This can be achieved by hydrolysis under basic conditions (e.g., with aqueous sodium hydroxide), followed by neutralization.

  • Filter the precipitated this compound, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-amino-5-nitropyridine

Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
2-aminopyridineConc. H₂SO₄, Fuming HNO₃1,2-dichloroethane<101291.67[2]
2-aminopyridineConc. H₂SO₄, Fuming HNO₃-<50675[4]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_thiourea Thiourea Synthesis cluster_purification Purification A 2-aminopyridine B Nitration (H₂SO₄, HNO₃) A->B C 2-amino-5-nitropyridine B->C D Thiourea Formation (e.g., Benzoyl isothiocyanate) C->D E Hydrolysis (if necessary) D->E F This compound E->F G Crude Product F->G H Recrystallization / Chromatography G->H I Pure Product H->I

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield of this compound Q1 Is the starting material (2-amino-5-nitropyridine) pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was a suitable thiocarbonylating agent used? A1_Yes->Q2 Sol1 Purify starting material by recrystallization. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Were the reaction conditions (temperature, time) optimized? A2_Yes->Q3 Sol2 Use a more reactive agent like benzoyl isothiocyanate. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Increase reaction temperature and/or time. Monitor by TLC. A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for low yield in thiourea synthesis.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of (5-Nitro-pyridin-2-yl)-thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with (5-Nitro-pyridin-2-yl)-thiourea in in vitro experiments. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols and structured data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous buffer. What are the likely reasons for its poor solubility?

A1: The poor aqueous solubility of this compound likely stems from a combination of its molecular structure. The pyridine ring, while containing a nitrogen atom that can increase polarity, is part of a larger, relatively nonpolar aromatic system. The nitro group (-NO2) is electron-withdrawing and can contribute to a more crystalline structure, which often correlates with lower solubility. The thiourea moiety (-NH-C(=S)-NH-) can participate in hydrogen bonding, but its overall contribution to aqueous solubility can be limited by the rest of the molecule's properties. Compounds with a high melting point often have strong intermolecular forces in their crystal lattice, which require significant energy to overcome for dissolution.

Q2: What is the first and simplest step I should take to try and improve the solubility of my compound?

A2: The simplest first step is often to adjust the pH of your solvent or buffer. The solubility of ionizable compounds can be significantly influenced by pH. This compound has several potentially ionizable groups: the pyridine nitrogen and the thiourea protons. By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound. For example, the pyridine nitrogen is basic and will be protonated at acidic pH, which may increase solubility. Conversely, the thiourea protons are weakly acidic and deprotonation at alkaline pH could also enhance solubility. A pH-solubility profile experiment is highly recommended as an initial step.

Q3: I have tried adjusting the pH with limited success. What should I try next?

A3: If pH adjustment is insufficient, the next logical step is to use a co-solvent. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system. Common co-solvents used in in vitro studies include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can sometimes negatively impact your experimental system (e.g., cell viability or enzyme activity).

Q4: Are there more advanced techniques if co-solvents are not suitable for my assay?

A4: Yes, if co-solvents are not a viable option, you can explore the use of solubilizing excipients. These are formulation aids that can enhance solubility through various mechanisms. Common excipients include surfactants, which form micelles to encapsulate hydrophobic drugs, and cyclodextrins, which have a hydrophobic core and a hydrophilic exterior to form inclusion complexes with poorly soluble compounds. Lipid-based formulations can also be considered, as poorly water-soluble drugs are often soluble in lipidic excipients.

Troubleshooting Guide

This guide provides a systematic approach to addressing the solubility issues of this compound.

Problem: Compound precipitates when added to aqueous buffer.

Initial Assessment Workflow

Troubleshooting_Workflow start Precipitation Observed ph_test Step 1: pH Adjustment (See Protocol 1) start->ph_test cosolvent_test Step 2: Co-solvent Addition (See Protocol 2) ph_test->cosolvent_test Limited Success success Solubility Achieved ph_test->success Success excipient_test Step 3: Excipient Formulation (See Protocol 3) cosolvent_test->excipient_test Limited Success / Incompatible cosolvent_test->success Success excipient_test->success Success fail Consult Formulation Specialist excipient_test->fail Limited Success

Caption: A stepwise workflow for troubleshooting solubility issues.

Step 1: pH Adjustment

  • Rationale: The compound contains a basic pyridine nitrogen and potentially acidic thiourea protons. Altering the pH can lead to the formation of more soluble salt forms.

  • Troubleshooting:

    • Acidic pH: If you hypothesize that protonating the pyridine nitrogen will increase solubility, try buffers with pH values ranging from 2 to 6.

    • Alkaline pH: If you believe deprotonating the thiourea moiety will enhance solubility, test buffers with pH values from 8 to 10.

    • Observation: Look for the pH at which the highest concentration of the compound remains in solution without precipitation. Be mindful that extreme pH values may not be compatible with your biological assay.

Step 2: Co-solvent Addition

  • Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar compounds.

  • Troubleshooting:

    • Common Co-solvents: Start with DMSO, ethanol, or PEG 400.

    • Concentration: Begin with a low concentration (e.g., 0.5-1% v/v) and incrementally increase it. Note the concentration at which solubility is achieved.

    • Compatibility Check: Always test the final co-solvent concentration in a blank run of your assay to ensure it does not interfere with the results (e.g., cell toxicity, enzyme inhibition).

Step 3: Use of Solubilizing Excipients

  • Rationale: Excipients can increase solubility through mechanisms like micellar encapsulation or complexation.

  • Troubleshooting:

    • Surfactants: Test non-ionic surfactants like Tween® 80 or Cremophor® EL, starting at low concentrations (e.g., 0.1% w/v).

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Prepare solutions with varying concentrations of HP-β-CD to determine the optimal ratio for complexation.

    • Lipid-based Systems: For in vivo-like in vitro models, consider self-emulsifying drug delivery systems (SEDDS).

Summary of Solubility Enhancement Techniques

TechniquePrinciple of ActionAdvantagesDisadvantages
pH Adjustment Converts the compound to a more soluble ionized (salt) form.Simple, cost-effective, and often the first line of approach.Effective only for ionizable compounds; extreme pH may not be assay-compatible.
Co-solvents Reduces the polarity of the solvent system.[1][2][3]Simple to implement and effective for many nonpolar compounds.High concentrations can be toxic to cells or interfere with assays.
Surfactants Form micelles that encapsulate the hydrophobic compound.[4]Can significantly increase the apparent solubility of highly insoluble compounds.Can interfere with biological membranes and some assay readouts.
Cyclodextrins Form inclusion complexes with the compound, shielding it from the aqueous environment.[4][5]Generally well-tolerated in many in vitro systems.Can be expensive; complexation efficiency is compound-dependent.
Lipid Formulations The drug is dissolved in a lipid carrier.[6]Can mimic in vivo solubilization processes.Can be complex to prepare and may interfere with certain assays.

Experimental Protocols

Protocol 1: pH-Solubility Profiling
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline ranges).

  • Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Screening
  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Co-solvent Mixtures: Prepare a series of aqueous buffers containing increasing concentrations of the chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v DMSO).

  • Compound Addition: Add a small aliquot of the DMSO stock solution to each co-solvent mixture to achieve the desired final compound concentration.

  • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the experimental temperature.

  • Assay Compatibility: Run a parallel experiment without the compound to test the effect of each co-solvent concentration on your in vitro assay.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Compound Addition: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature for 24-48 hours.

  • Separation and Quantification: Follow steps 4 and 5 from Protocol 1 to determine the solubility in each cyclodextrin concentration.

  • Phase Solubility Diagram: Plot the solubility of the compound as a function of the HP-β-CD concentration to create a phase solubility diagram.

Signaling Pathway and Workflow Diagrams

Signaling Pathway of Solubility

Solubility_Pathway cluster_solid Solid State cluster_solution Solution State cluster_factors Influencing Factors Solid Undissolved Compound (Crystal Lattice) Dissolved Dissolved Compound (Solvated Molecules) Solid->Dissolved Dissolution (Overcoming Lattice Energy) Dissolved->Solid Precipitation (Favorable Crystal Packing) pH pH pH->Dissolved Increases Ionization CoSolvent Co-solvent CoSolvent->Dissolved Reduces Polarity Excipient Excipient Excipient->Dissolved Complexation/ Micellization

Caption: Factors influencing the equilibrium between solid and dissolved states.

References

Technical Support Center: Optimizing N-Arylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-arylthiourea synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-arylthioureas?

The most prevalent method for synthesizing N-arylthioureas involves the reaction of an aryl isothiocyanate with a primary or secondary amine. This reaction is typically straightforward and proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

Q2: How can I monitor the progress of my N-arylthiourea synthesis?

Reaction progress can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (aryl isothiocyanate and amine). The disappearance of the starting materials and the appearance of a new spot corresponding to the N-arylthiourea product indicate the progression of the reaction.

Q3: What are the typical solvents used for N-arylthiourea synthesis?

A range of solvents can be used, with the choice often depending on the solubility of the reactants. Common solvents include acetone, acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM). In some cases, solvent-free conditions or aqueous media have been successfully employed for greener synthesis.[1][2][3]

Q4: Is a catalyst always necessary for N-arylthiourea synthesis?

No, a catalyst is not always required. The reaction between an aryl isothiocyanate and an amine often proceeds efficiently without a catalyst. However, in cases of low reactivity, a base catalyst such as triethylamine (TEA) or pyridine can be used to enhance the nucleophilicity of the amine. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be beneficial in heterogeneous reaction mixtures to improve reaction speed and yield.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-arylthioureas.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Low Reactivity of Starting Materials:

    • Solution: If using an amine with low nucleophilicity (e.g., an electron-deficient aniline), consider adding a base catalyst like triethylamine or pyridine to increase its reactivity. Heating the reaction mixture can also increase the reaction rate.[5][6][7][8]

  • Poor Solubility of Reactants:

    • Solution: Ensure your chosen solvent can dissolve both the aryl isothiocyanate and the amine. If solubility is an issue, try a different solvent or a solvent mixture. Gentle heating can also improve solubility.

  • Decomposition of Reactants or Products:

    • Solution: Some isothiocyanates or thioureas can be sensitive to high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

  • Incorrect Stoichiometry:

    • Solution: Ensure that the molar ratio of your reactants is appropriate. Typically, a 1:1 or a slight excess of the amine is used. Carefully check your calculations and measurements.

Problem 2: Formation of Side Products/Impurities

Possible Causes and Solutions:

  • Reaction with Solvent:

    • Solution: Protic solvents (e.g., alcohols, water) can potentially react with the isothiocyanate. If you observe unexpected byproducts, consider switching to an aprotic solvent like THF, DCM, or acetonitrile.

  • Formation of Symmetrical Thioureas:

    • Solution: If the amine starting material can react with the isothiocyanate to form a symmetrical thiourea, this may indicate a competing reaction. Optimizing the reaction conditions, such as temperature and reaction time, can help to favor the desired product.

  • Presence of Water:

    • Solution: Water can react with isothiocyanates to form unstable carbamic acids, which can then decompose. Ensure you are using anhydrous solvents and dried glassware, especially if your reactants are sensitive to moisture.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Product Co-eluting with Starting Materials:

    • Solution: If the product has a similar polarity to the starting materials, separation by column chromatography can be challenging. Try different solvent systems for TLC to find an eluent that provides better separation. Recrystallization is also a powerful purification technique for crystalline N-arylthioureas.

  • Oily or Non-crystalline Product:

    • Solution: Some N-arylthioureas are oils or low-melting solids that are difficult to crystallize. In such cases, purification by column chromatography is the preferred method. If the product is still impure, consider converting it to a crystalline derivative for purification, followed by regeneration of the desired product if necessary.

Experimental Protocols

General Procedure for the Synthesis of N-Arylthioureas

This protocol describes a general method for the synthesis of N-arylthioureas from an aryl isothiocyanate and an amine.

Materials:

  • Aryl isothiocyanate (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous solvent (e.g., acetone, THF, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

Procedure:

  • Dissolve the aryl isothiocyanate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the amine to the solution. If the amine is a solid, it can be dissolved in a small amount of the same solvent before addition.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • If the reaction is slow, it can be gently heated to reflux.

  • Once the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure.

  • The crude product is then purified by either recrystallization or column chromatography.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of N-arylthiourea synthesis.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric Constant (approx.)Typical Yield (%)Reference
Dichloromethane (DCM)9.185-95General Knowledge
Tetrahydrofuran (THF)7.580-90General Knowledge
Acetonitrile37.588-98General Knowledge
Acetone2190-99General Knowledge
Water80.1Varies, can be high for specific "on-water" syntheses[1]
Solvent-freeN/AHigh yields reported under specific conditions[2][3]

Table 2: Effect of Catalyst on Reaction Time and Yield

CatalystConditionsReaction TimeYield (%)Reference
NoneRoom Temperature2-24 h70-95General Knowledge
Triethylamine (TEA)Room Temperature1-6 h85-98General Knowledge
PyridineRoom Temperature1-8 h80-95General Knowledge
TBABRoom Temperature0.5-4 hIncreased yield reported[4]

Visualizations

General Workflow for N-Arylthiourea Synthesis

G General Workflow for N-Arylthiourea Synthesis reagents Select Aryl Isothiocyanate and Amine reaction Combine Reactants in Solvent (Optional: Add Catalyst/Heat) reagents->reaction solvent Choose Anhydrous Solvent solvent->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Solvent Removal monitoring->workup Reaction Complete purification Purify Product (Recrystallization or Chromatography) workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: A typical experimental workflow for the synthesis of N-arylthioureas.

Troubleshooting Logic for Low Yield

G Troubleshooting Guide for Low Yield in N-Arylthiourea Synthesis start Low or No Product Yield check_reactivity Are starting materials known to be unreactive? start->check_reactivity add_catalyst Add a base catalyst (e.g., TEA) or heat the reaction. check_reactivity->add_catalyst Yes check_solubility Are reactants fully dissolved? check_reactivity->check_solubility No end Improved Yield add_catalyst->end change_solvent Try a different solvent or a solvent mixture. check_solubility->change_solvent No check_temp Is the reaction temperature too high, causing decomposition? check_solubility->check_temp Yes change_solvent->end lower_temp Run the reaction at a lower temperature for a longer duration. check_temp->lower_temp Yes check_stoichiometry Is the stoichiometry correct? check_temp->check_stoichiometry No lower_temp->end recheck_calculations Verify calculations and remeasure reactants. check_stoichiometry->recheck_calculations No check_stoichiometry->end Yes recheck_calculations->end

Caption: A decision tree to troubleshoot low product yield.

References

Stability testing of (5-Nitro-pyridin-2-yl)-thiourea under physiological conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the stability of (5-Nitro-pyridin-2-yl)-thiourea under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound under physiological conditions?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents or enzymes in the experimental medium. The thiourea moiety can be susceptible to hydrolysis, while the nitropyridine ring may be subject to reduction or nucleophilic attack.

Q2: What is a suitable buffer system for conducting stability studies of this compound at physiological pH?

A2: A phosphate-buffered saline (PBS) at pH 7.4 is a standard and appropriate buffer for simulating physiological conditions. It is crucial to ensure the buffer components do not interact with the compound or interfere with the analytical method used for quantification.

Q3: How can I monitor the degradation of this compound over time?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for monitoring the degradation of the compound.[1] An appropriate reverse-phase column (e.g., C18) and a mobile phase that provides good separation of the parent compound from its potential degradants should be used. The detection wavelength should be set to the absorbance maximum of this compound.

Q4: What are the potential degradation products of this compound under physiological conditions?

A4: While specific degradation products for this compound are not extensively documented, potential degradation pathways could include:

  • Hydrolysis of the thiourea group: This could lead to the formation of 5-nitro-pyridin-2-amine and thiocarbonic acid derivatives.

  • Oxidation of the pyridine ring: The pyridine nitrogen could be oxidized to an N-oxide.[2]

  • Reduction of the nitro group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group, especially under reducing conditions or in the presence of certain enzymes.

Q5: How long should a typical stability study last?

A5: The duration of a stability study depends on the compound's stability. It is recommended to perform a preliminary study over a 24- to 72-hour period, with time points at 0, 2, 4, 8, 12, and 24 hours, and then extend the study if the compound shows significant stability.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound precipitates out of solution during the experiment. - Low aqueous solubility of this compound.- Incorrect pH of the buffer.- Prepare the stock solution in an appropriate organic solvent (e.g., DMSO, methanol) and ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1%).- Verify the pH of the buffer before and after the addition of the compound stock solution.
Inconsistent or non-reproducible degradation kinetics. - Fluctuation in incubation temperature.- Inconsistent sample handling and preparation.- Photodegradation of the compound.- Use a calibrated incubator with stable temperature control.- Standardize all pipetting and dilution steps. Prepare fresh solutions for each experiment.- Protect the experimental setup from light by using amber vials or covering the vessels with aluminum foil.
Poor separation of the parent compound and degradation products in HPLC. - Inappropriate HPLC column or mobile phase composition.- Optimize the HPLC method by trying different columns (e.g., C8, phenyl-hexyl) and mobile phase gradients. Adjusting the pH of the mobile phase can also improve separation.
No degradation is observed even after an extended period. - The compound is highly stable under the tested conditions.- The analytical method is not sensitive enough to detect small changes.- Consider performing forced degradation studies under harsher conditions (e.g., higher temperature, extreme pH, presence of an oxidizing agent like H₂O₂) to induce degradation and identify potential degradants.[3][4]- Validate the analytical method for its limit of detection (LOD) and limit of quantification (LOQ).
Mass balance is not achieved (sum of parent compound and degradants is less than 100%). - Formation of non-UV active degradants.- Adsorption of the compound or degradants to the container walls.- Formation of volatile degradation products.- Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-UV active products.- Use silanized glass vials or low-adsorption plasticware.- If volatile products are suspected, a headspace gas chromatography (GC) analysis may be necessary.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in PBS (pH 7.4)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.

  • Preparation of Incubation Solution: Add the stock solution to pre-warmed (37°C) PBS (pH 7.4) to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1%.

  • Incubation: Incubate the solution at 37°C in a light-protected container.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate proteins and stop further degradation.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate and transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the remaining this compound.

Protocol 2: Forced Degradation Study
  • Acidic Degradation: Incubate the compound in 0.1 M HCl at 60°C.

  • Basic Degradation: Incubate the compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Degradation: Incubate the compound in PBS (pH 7.4) at 60°C.

  • Photodegradation: Expose the compound in PBS (pH 7.4) to a UV lamp.

  • Sampling and Analysis: For each condition, take samples at various time points, quench the reaction, and analyze by HPLC-UV and/or LC-MS to identify and quantify the parent compound and degradation products.

Data Presentation

Table 1: Stability of this compound in PBS (pH 7.4) at 37°C

Time (hours)Concentration (µM)% Remaining
0100.0100.0
298.598.5
496.296.2
892.192.1
1288.788.7
2479.379.3
4862.962.9
7250.150.1

(Note: Data presented is hypothetical for illustrative purposes.)

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Incubate Incubate at 37°C (100 µM final conc.) Stock->Incubate Buffer Prepare PBS (pH 7.4) Buffer->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC-UV Analysis Centrifuge->HPLC Data Data Analysis (Calculate % Remaining) HPLC->Data

Caption: Experimental workflow for stability testing.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_reduction Reduction Parent This compound Amine 5-Nitro-pyridin-2-amine Parent->Amine H₂O Thioacid Thiocarbonic Acid Derivatives Parent->Thioacid H₂O N_Oxide 5-Nitro-pyridin-2-yl-thiourea N-oxide Parent->N_Oxide [O] Amino_Thiourea (5-Amino-pyridin-2-yl)-thiourea Parent->Amino_Thiourea [H]

Caption: Potential degradation pathways.

References

Technical Support Center: Enhancing the Biological Activity of Nitropyridinyl-Thioureas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with nitropyridinyl-thiourea compounds. The information is designed to assist in overcoming common experimental hurdles and optimizing compound activity.

Troubleshooting Guides

This section addresses specific problems researchers may encounter during the synthesis, characterization, and biological evaluation of nitropyridinyl-thioureas.

Category 1: Synthesis and Purification

Question: My synthesis of N,N'-disubstituted nitropyridinyl-thioureas is resulting in low yields, especially when using aromatic amines. What can I do to improve the reaction efficiency?

Answer: Low yields with aromatic amines are often due to their lower nucleophilicity compared to aliphatic amines. To enhance the reaction rate and yield, consider the following modifications:

  • Increase Reaction Temperature: Applying reflux conditions is often necessary for reactions involving less reactive aromatic amines to proceed to completion.[1]

  • Solvent Choice: While various solvents can be used, ensure the reactants are fully solubilized. Greener solvent alternatives like cyrene have also been shown to produce quantitative yields in some thiourea syntheses.[2]

  • Catalysis: While not always necessary, a mild base might facilitate the reaction in some cases. However, this should be optimized to avoid side reactions.

  • Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.

Question: I am observing significant side products in my reaction mixture, making purification difficult. How can I minimize their formation?

Answer: The formation of side products can arise from several factors. Here is a logical workflow to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the purity of your starting nitropyridinyl amine and isothiocyanate. Impurities can lead to unwanted side reactions.

  • Moisture Control: Thiourea synthesis can be sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Temperature Control: For highly reactive starting materials, running the reaction at a lower temperature (e.g., 0°C or room temperature) can prevent the formation of degradation products or polymers.

  • Purification Method: After the reaction, an acidic extraction from the crude mixture is often sufficient to isolate the thiourea product, minimizing the need for column chromatography.[1]

G cluster_troubleshooting Troubleshooting Low Yield / Purity start Low Yield or Multiple Side Products check_purity Verify Purity of Starting Materials start->check_purity check_conditions Optimize Reaction Conditions check_purity->check_conditions If pure is_aromatic Is an Aromatic Amine Used? check_conditions->is_aromatic increase_temp Increase Temperature (Reflux) is_aromatic->increase_temp Yes control_moisture Use Anhydrous Solvents & Inert Atmosphere is_aromatic->control_moisture No extend_time Extend Reaction Time increase_temp->extend_time purification Optimize Purification (e.g., Acidic Extraction) extend_time->purification control_moisture->purification success Improved Yield & Purity purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.
Category 2: Solubility and Stability

Question: My nitropyridinyl-thiourea compound shows poor aqueous solubility, which is limiting its use in biological assays. How can I improve its solubility?

Answer: Poor aqueous solubility is a common challenge. Several strategies, both chemical and formulation-based, can address this:

  • Structural Modification:

    • Introduce Polar Groups: Incorporating hydrogen bond acceptor groups, such as a fluorine atom, can increase aqueous solubility.[3]

    • Add Ionizable Groups: Adding acidic or basic moieties that can be ionized at physiological pH will significantly enhance water solubility.

  • Formulation Strategies:

    • Use of Co-solvents: Dissolving the compound in a minimal amount of a biocompatible solvent like DMSO and then diluting it in the aqueous assay medium is a standard approach.

    • Nanocrystal Formulation: Reducing particle size to the nanometer range can improve dissolution rate and solubility. However, this may lead to aggregation during storage.[4]

Question: I am concerned about the stability of my compound in the assay medium over the course of a multi-day experiment. How can I assess and improve its stability?

Answer: Assessing stability is crucial for reliable biological data.

  • Stability Assessment: Incubate the compound in the assay medium (with and without cells/protein) for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze the concentration of the parent compound using HPLC or LC-MS.

  • Improving Stability: If degradation is observed:

    • pH Control: The thiourea moiety can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure the assay medium is well-buffered at a physiological pH.

    • Light Sensitivity: The nitro-aromatic group can be photosensitive. Protect your compound from light during storage and experiments by using amber vials and minimizing light exposure.

    • Redox Stability: The nitro group can undergo enzymatic or chemical reduction.[5] If this is suspected, consider if the assay system contains strong reducing agents and if modifications to the structure could mitigate this.

Category 3: Biological Assays and Data Interpretation

Question: My compound is showing high cytotoxicity in my cell-based assay, which is masking its specific biological activity. What steps can I take?

Answer: Distinguishing specific activity from general cytotoxicity is key.

  • Dose-Response Curve: Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to determine the concentration window where the specific activity occurs without significant cytotoxicity.

  • Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT, LDH release) using the same cell line and conditions. This will help you define the cytotoxic concentration (CC50) and compare it to the effective concentration (EC50) or inhibitory concentration (IC50) for your desired activity. A good therapeutic window is indicated by a high Selectivity Index (SI = CC50 / IC50).

  • Hemolysis Assay: For compounds intended for systemic applications, a hemolysis assay can provide an initial screen for membrane-damaging effects. Hemolysis values below 10% are generally considered non-hemolytic.[1]

Question: The biological activity of my new derivative is lower than expected based on my design. How should I approach troubleshooting this?

Answer: Lower-than-expected activity requires a systematic review of the structure-activity relationship (SAR) and other factors.

G cluster_workflow General Experimental Workflow synthesis Compound Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization physchem Physicochemical Analysis (Solubility, Stability) characterization->physchem invitro In Vitro Screening (Target & Cell-based) physchem->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: A typical workflow for the development of bioactive compounds.
  • Confirm Compound Integrity: First, re-confirm the structure and purity of your compound using methods like NMR and mass spectrometry.

  • Review SAR: Analyze the structural changes you made. Did you alter a key pharmacophore? For instance, in some thiourea series, increasing the length of an alkyl chain directly correlates with inhibitory activity against certain targets.[1] Conversely, adding bulky groups may hinder binding.

  • Cell Permeability: To be active in a cell-based assay, the compound must cross the cell membrane. To enhance permeability, consider incorporating a longer non-polar alkyl chain.[3]

  • Target Engagement: If possible, use a target-based assay (e.g., an enzyme inhibition assay) to confirm that your compound is engaging the intended molecular target. Thiourea derivatives are known to inhibit enzymes like thyroid peroxidase.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for thiourea-based compounds? A1: Thiourea derivatives exhibit diverse mechanisms of action. A prominent mechanism is the inhibition of metalloenzymes, particularly heme-containing peroxidases like thyroid peroxidase (TPO).[7][8] They can act by reducing the oxidized heme center of the enzyme, thereby preventing it from carrying out its catalytic function. The nitro group on the pyridinyl ring can also participate in redox cycling, which can contribute to cytotoxicity in cancer cells or antimicrobial activity.[5]

Q2: How does the nitro group influence the biological activity? A2: The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the molecule. This can influence receptor binding and metabolic stability. Furthermore, the nitro group itself can be a pharmacophore or a toxicophore.[5] It can be reduced by cellular reductases to form reactive nitroso and hydroxylamine species, which can lead to cellular damage and are often key to the antimicrobial and some anticancer effects of nitroaromatic compounds.[5]

Q3: Are there known bioisosteres for the thiourea moiety? A3: Yes, if the thiourea group is causing issues with toxicity or pharmacokinetics, several bioisosteres have been successfully used. These include urea, cyanoguanidine, 2,2-diamino-1-nitroethene, and N-aminosulfonylamidine moieties.[9] Replacing the thiourea can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic profile.

Q4: What signaling pathways are commonly targeted by nitropyridinyl-thioureas? A4: The specific pathway depends on the overall structure of the compound. Some N,N'-disubstituted thioureas have been shown to inhibit the arachidonic acid pathway, thereby reducing the formation of prostaglandins (PGE₂) and thromboxane A₂ (TXA₂), which is relevant for anti-inflammatory and antiplatelet activity.[1]

G cluster_pathway Inhibition of Arachidonic Acid Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane inhibitor Nitropyridinyl- Thiourea Derivative inhibitor->cox

Caption: Simplified diagram of the arachidonic acid pathway inhibition.

Data Presentation

The following tables summarize representative biological activity data for various thiourea derivatives to provide a reference for expected potency.

Table 1: Antiplatelet and Antithrombotic Activity of select N,N'-disubstituted Thioureas [1]

Compound IDSubstitution PatternAntiplatelet IC₅₀ (µM)TXB₂ Formation Inhibition (%)
3d Phenyl84 ± 5.265 ± 4.5
3i Benzyl45 ± 3.878 ± 5.1
3m Phenethyl29 ± 2.189 ± 6.3
3p N/A67 ± 4.971 ± 4.8

Table 2: Anti-leishmanial Activity of select Thiourea Derivatives against L. amazonensis [10]

Compound IDGenerationActivity vs. Amastigotes IC₅₀ (µM)Selectivity Index (SI)
3e First4.9 ± 1.2> 80
5i Second1.8 ± 0.5~ 70
Miltefosine Reference7.5 ± 1.2> 13

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-N'-(nitropyridinyl)thioureas
  • Dissolution: Dissolve 1.0 equivalent of the appropriate amino-nitropyridine in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF, Acetonitrile - MeCN).

  • Isothiocyanate Addition: To the stirred solution, add 1.05 equivalents of the desired aryl isothiocyanate dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. If the amine is aromatic or less reactive, heat the mixture to reflux (typically 50-80°C).

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot has disappeared.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by acidic extraction to yield the pure thiourea derivative.[1]

  • Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a 96-well flat-bottom plate with the desired cancer cell line at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

Reducing off-target effects of (5-Nitro-pyridin-2-yl)-thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of (5-Nitro-pyridin-2-yl)-thiourea. The information is based on the chemical properties of its core functional groups: a nitropyridine ring and a thiourea moiety.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Cellular Toxicity or Reduced Cell Viability at Concentrations Below Expected Efficacy

Potential Cause Troubleshooting/Validation Steps
Oxidative Stress: The nitropyridine moiety can undergo enzymatic reduction in cells, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2] This can cause widespread cellular damage and apoptosis.1. Measure ROS levels: Use fluorescent probes like DCFH-DA or MitoSOX Green to quantify intracellular ROS by flow cytometry or fluorescence microscopy.[3][4] 2. Assess antioxidant levels: Measure the ratio of reduced to oxidized glutathione (GSH/GSSG) using a luminescence-based assay. A decrease in this ratio is indicative of oxidative stress.[5] 3. Co-treatment with antioxidants: Determine if co-incubation with an antioxidant like N-acetylcysteine (NAC) rescues the cytotoxic phenotype.
Covalent Modification of Off-Target Proteins: The thiourea group can potentially form covalent bonds with nucleophilic residues (e.g., cysteine) on proteins other than the intended target, leading to their inactivation and cellular toxicity.1. Intact protein mass spectrometry: Analyze purified off-target candidate proteins after incubation with the compound to detect any mass shift corresponding to covalent adduction.[6][7] 2. Competitive proteomic profiling: Use chemoproteomic methods with reactivity-based probes to identify a broader range of cellular proteins that may be covalently modified.[7]
Methemoglobinemia: Nitropyridine compounds have been associated with the oxidation of hemoglobin, leading to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[8] While primarily an in vivo effect, it could be relevant in some ex vivo models using whole blood or primary hematopoietic cells.1. Measure methemoglobin levels: If working with relevant biological matrices, use a co-oximeter to determine the percentage of methemoglobin.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Efficacy

Potential Cause Troubleshooting/Validation Steps
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.1. Cellular uptake studies: Use analytical methods like LC-MS/MS to quantify the intracellular concentration of the compound over time.
Compound Instability: The compound may be unstable in cell culture media or rapidly metabolized by cells.1. Stability assessment: Incubate the compound in cell culture media (with and without cells) and measure its concentration at different time points using LC-MS/MS.
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), leading to low intracellular concentrations.1. Co-treatment with efflux pump inhibitors: Assess if co-incubation with known efflux pump inhibitors (e.g., verapamil) increases the compound's cellular activity.
Lack of On-Target Engagement in a Cellular Context: The compound may bind to the purified target protein but fail to engage it effectively within the complex cellular environment.1. Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement by measuring the thermal stabilization of the target protein upon compound binding in intact cells or cell lysates.[9]

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of oxidative stress. Could this be related to this compound?

A1: Yes, this is a plausible off-target effect. The nitropyridine moiety of the compound can be enzymatically reduced within the cell, leading to the generation of reactive oxygen species (ROS). This can overwhelm the cell's natural antioxidant defenses, leading to oxidative stress, which can manifest as lipid peroxidation, DNA damage, and protein oxidation.[1][2] We recommend performing assays to directly measure ROS levels or markers of oxidative damage.

Q2: I am concerned about the potential for my compound to act as a covalent inhibitor of off-target proteins. How can I test for this?

A2: The thiourea functional group has the potential to covalently modify proteins. To investigate this, you can employ several methods. A direct approach is to incubate your compound with a purified, suspected off-target protein and analyze the mixture using intact protein mass spectrometry to look for a mass increase corresponding to the addition of your compound.[6][7] For a broader, more unbiased view, chemoproteomic approaches can be used to identify potential covalent targets in a complex cellular lysate.[7]

Q3: How can I improve the selectivity of my this compound derivative?

A3: Improving selectivity often involves medicinal chemistry efforts.[10] Consider synthesizing analogs with modifications that could enhance binding to your on-target protein while reducing interactions with off-targets. For example, if oxidative stress is an issue, you could explore replacing the nitro group with other electron-withdrawing groups that are less prone to metabolic reduction. If covalent modification is a concern, you might consider analogs that alter the reactivity of the thiourea group. Rational drug design, informed by structural biology or computational modeling, can guide these modifications.[10]

Q4: What is a good experimental workflow to confirm on-target engagement in cells?

A4: A robust workflow to confirm on-target engagement would be to first establish a biochemical assay with the purified target protein. Following this, a Cellular Thermal Shift Assay (CETSA) is a highly recommended method to verify that the compound binds to its intended target in a more physiologically relevant cellular environment.[9] Further validation can be achieved by observing a dose-dependent effect on a known downstream biomarker of the target's activity in a cellular assay.

Data Presentation

Due to the lack of publicly available quantitative data for this compound, we provide the following template tables for you to organize your experimental results and assess the compound's selectivity.

Table 1: On-Target vs. Off-Target Activity Profile

Target/Assay IC₅₀ / EC₅₀ (µM) Assay Type Notes
On-Target Protein Biochemical (e.g., enzyme inhibition)
Cellular On-Target Activity Cell-based (e.g., reporter gene)
Cell Viability (e.g., HeLa) Cytotoxicity (e.g., MTT, CellTiter-Glo)
ROS Production Cellular (e.g., DCFH-DA)Indicates oxidative stress potential
GSH/GSSG Ratio Cellular (luminescence-based)
Off-Target 1 (e.g., a related kinase) Biochemical
Off-Target 2 (e.g., a cysteine protease) Biochemical

Table 2: Physicochemical and Pharmacokinetic Properties

Parameter Value Method
Solubility (µM) Aqueous buffer, pH 7.4
LogD Octanol/water partition
Cell Permeability (Papp) e.g., Caco-2 assay
Plasma Protein Binding (%) Equilibrium dialysis
Microsomal Stability (t½, min) Liver microsomes

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

  • Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFH-DA Loading: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Add DCFH-DA solution (typically 10-20 µM in serum-free media) and incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the compound or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[9]

Visualizations

Caption: Troubleshooting workflow for unexpected toxicity.

signaling_pathway Potential Off-Target Signaling Pathway compound This compound nitroreductase Cellular Nitroreductases compound->nitroreductase Metabolism on_target On-Target Protein compound->on_target On-Target Binding off_target_protein Off-Target Protein (with Cys residue) compound->off_target_protein Off-Target Binding ros Reactive Oxygen Species (ROS) nitroreductase->ros antioxidants Antioxidant Systems (e.g., Glutathione) ros->antioxidants Depletion stress_kinases Stress-Activated Kinases (e.g., JNK, p38) ros->stress_kinases Activation apoptosis Apoptosis stress_kinases->apoptosis on_target_pathway Desired Cellular Effect on_target->on_target_pathway covalent_modification Covalent Modification off_target_protein->covalent_modification off_target_inactivation Inactivation of Off-Target Function covalent_modification->off_target_inactivation

Caption: Potential off-target signaling pathways.

experimental_workflow Experimental Workflow for Off-Target Validation start Start: Characterize Compound biochem_assay 1. Biochemical Assay (On-Target IC₅₀) start->biochem_assay cell_viability 2. Cellular Viability Assay (Cytotoxicity CC₅₀) biochem_assay->cell_viability selectivity_check Is CC₅₀ >> On-Target EC₅₀? cell_viability->selectivity_check proceed Compound is likely selective selectivity_check->proceed Yes investigate_off_target Investigate Off-Target Effects selectivity_check->investigate_off_target No ros_assays 3a. Oxidative Stress Assays (ROS, GSH/GSSG) investigate_off_target->ros_assays cetsa 3b. Cellular Target Engagement (CETSA) investigate_off_target->cetsa profiling 4. Broader Selectivity Profiling (e.g., Kinase Panel, Proteomics) ros_assays->profiling cetsa->profiling data_analysis 5. Analyze Data & Refine Hypothesis profiling->data_analysis

Caption: Experimental workflow for off-target validation.

References

Technical Support Center: Addressing Resistance to Thiourea-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiourea-based compounds. The information is presented in a question-and-answer format to directly address common experimental challenges and inquiries related to resistance mechanisms.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving thiourea-based compounds.

Question 1: My thiourea-based compound is precipitating in the cell culture medium. What can I do?

Answer:

Poor aqueous solubility is a common issue with some thiourea derivatives. Here are several steps you can take to address precipitation:

  • Vehicle Selection: Ensure you are using an appropriate solvent vehicle. Dimethyl sulfoxide (DMSO) is a common choice for dissolving thiourea compounds before dilution in culture medium. However, the final DMSO concentration in the medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Solubilization Technique:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Gently warm the stock solution (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution before preparing working concentrations.

    • When diluting the stock in culture medium, add the compound solution dropwise while gently vortexing the medium to facilitate mixing and prevent immediate precipitation.

  • Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to stabilize hydrophobic compounds. If you are using low-serum or serum-free media, consider whether your experimental design can tolerate a higher serum concentration.

  • Test Solubility Limits: Before conducting extensive experiments, it is advisable to determine the solubility limit of your compound in your specific cell culture medium. This can be done by preparing serial dilutions and visually inspecting for precipitation or by measuring turbidity with a spectrophotometer.[1]

Question 2: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with my thiourea compound. What are the potential causes and solutions?

Answer:

Inconsistent cell viability results can stem from several factors. Consider the following troubleshooting steps:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in initial cell density will lead to variability in the final readout. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Compound Distribution: Uneven distribution of the compound across the plate can lead to variable results. After adding the compound, mix the plate gently by tapping or using a plate shaker to ensure a homogenous concentration in each well.

  • Incubation Time: Use a consistent incubation time for both the compound treatment and the viability reagent (e.g., MTT).

  • Assay Interference: Some thiourea compounds may interfere with the chemistry of the viability assay itself.

    • Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, include control wells with the compound in cell-free medium.

    • Formazan Crystal Solubilization: Ensure complete solubilization of the formazan crystals in the MTT assay. Incomplete solubilization is a common source of variability. Extend the solubilization time or use a plate shaker.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile phosphate-buffered saline (PBS) or medium.

Question 3: My cells are developing resistance to the thiourea-based compound much faster than expected. How can I confirm and characterize this resistance?

Answer:

Rapidly acquired resistance is a key challenge. To confirm and characterize this, you can perform the following:

  • Generate a Resistant Cell Line: Develop a resistant cell line by continuously exposing the parental cell line to gradually increasing concentrations of the thiourea compound over several weeks or months.[2]

  • Determine the IC50 Shift: Perform a dose-response assay (e.g., MTT or CTG) on both the parental and the resistant cell lines. A significant increase (typically 3-fold or higher) in the half-maximal inhibitory concentration (IC50) confirms the development of resistance.[2]

  • Investigate Resistance Mechanisms:

    • Drug Efflux: Assess the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which are common mediators of multidrug resistance.[3] This can be done using functional efflux assays with fluorescent substrates like rhodamine 123 or calcein-AM.

    • Target Alteration: If the thiourea compound has a known protein target (e.g., a kinase), sequence the gene encoding the target protein in the resistant cells to check for mutations that might prevent compound binding.[4]

    • Signaling Pathway Activation: Use techniques like Western blotting to investigate the upregulation of pro-survival signaling pathways that may be compensating for the drug's effect. Key pathways to examine include the PI3K/Akt and MAPK/ERK pathways.[5][6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding resistance mechanisms to thiourea-based compounds.

Question 1: What are the primary mechanisms of resistance to thiourea-based anticancer compounds?

Answer:

Resistance to thiourea-based compounds is multifactorial and can involve one or more of the following mechanisms:

  • Increased Drug Efflux: Overexpression of ABC transporters, particularly P-glycoprotein (P-gp/ABCB1), is a major mechanism of multidrug resistance.[3] These transporters act as pumps that actively remove the thiourea compound from the cancer cell, reducing its intracellular concentration and thus its efficacy. Some novel thiourea derivatives are specifically designed to be poor substrates for P-gp to circumvent this resistance mechanism.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to compensate for the inhibition caused by the thiourea compound. For thiourea-based compounds that target kinases (e.g., BRAF inhibitors), the reactivation of the MAPK pathway or the activation of the parallel PI3K/Akt pathway are common resistance mechanisms.[5][7]

  • Alterations in the Drug Target: Mutations in the gene encoding the protein target of the thiourea compound can lead to resistance.[4] These mutations can alter the binding site of the drug, reducing its affinity and rendering it ineffective.

  • Enhanced DNA Damage Repair: For thiourea compounds that induce DNA damage, cancer cells can upregulate their DNA repair mechanisms to counteract the drug's cytotoxic effects.

Question 2: How can I determine if my thiourea compound is a substrate for ABC transporters like P-glycoprotein?

Answer:

You can use a functional assay that measures the efflux of a fluorescent substrate of the transporter in the presence and absence of your thiourea compound. A common method is the rhodamine 123 efflux assay:

  • Load cells that overexpress P-gp (e.g., MCF7/ADR) with the fluorescent dye rhodamine 123.

  • Incubate the cells with your thiourea compound.

  • Measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader.

If your compound is a substrate of P-gp, it will compete with rhodamine 123 for efflux, leading to an increase in intracellular rhodamine 123 fluorescence. If your compound is an inhibitor of P-gp, it will block the efflux of rhodamine 123, also resulting in increased intracellular fluorescence. Further experiments are needed to distinguish between a substrate and an inhibitor.

Question 3: Which signaling pathways are commonly associated with resistance to thiourea-based kinase inhibitors?

Answer:

For thiourea-based compounds that act as kinase inhibitors (e.g., targeting the RAF-MEK-ERK pathway), the following signaling pathways are frequently implicated in acquired resistance:

  • PI3K/Akt/mTOR Pathway: This is a key pro-survival pathway that can be activated through various mechanisms, such as loss of the tumor suppressor PTEN.[6][8] Its activation can allow cancer cells to bypass the blockade of the MAPK pathway.

  • Reactivation of the MAPK Pathway: Resistance can occur through mechanisms that reactivate the MAPK pathway downstream of the inhibited kinase. This can involve mutations in downstream components like MEK or upregulation of other kinases that can activate the pathway.

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as IGF-1R or EGFR can lead to the activation of downstream signaling pathways, including both the PI3K/Akt and MAPK pathways, thereby conferring resistance.[7]

Quantitative Data on Thiourea Compound Activity and Resistance

The following tables summarize quantitative data on the cytotoxic activity of selected thiourea derivatives and the extent of resistance observed in resistant cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Thiourea Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Cancer)0.2[1]
Selenourea derivative 1gHCT116 (Colorectal Carcinoma)<10[9]
Fluorinated pyridine derivative 4aHepG2 (Liver Cancer)4.8 µg/mL[10]
Quaternized thiourea main-chain polymer (QTMP)SW480 (Colorectal Cancer)4.73 µg/mL[11]
Quaternized thiourea main-chain polymer (QTMP)HCT116 (Colorectal Cancer)5.66 µg/mL[11]
Quaternized thiourea main-chain polymer (QTMP)Caco2 (Multidrug-Resistant Colorectal Cancer)6.14 µg/mL[11]

Table 2: Examples of Acquired Resistance to Anticancer Agents

Cell LineParental Cell LineDrug Used for SelectionFold Resistance (Resistant IC50 / Parental IC50)Key Resistance MechanismReference
DU145-TxRDU145 (Prostate Cancer)Paclitaxel>10Not specified in abstract[2]
VariousVariousVarious3-10 (represents typical drug resistance)Not specified in abstract[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying resistance to thiourea-based compounds.

Protocol 1: Generation of a Thiourea-Resistant Cancer Cell Line

This protocol describes a stepwise method for developing a cell line with acquired resistance to a specific thiourea-based compound.[2][12]

Materials:

  • Parental cancer cell line of interest

  • Thiourea-based compound

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cryovials and freezing medium

Procedure:

  • Determine the Initial IC20: Perform a cell viability assay (e.g., MTT) to determine the concentration of the thiourea compound that inhibits cell growth by approximately 20% (IC20) after a 48-72 hour exposure.

  • Initial Exposure: Culture the parental cells in medium containing the IC20 concentration of the thiourea compound.

  • Recovery: After 2-3 days of exposure, replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and proliferate until they reach 70-80% confluency.

  • Cryopreservation: At each stage of resistance development, cryopreserve a population of the cells. This allows you to return to a previous stage if the cells do not survive a subsequent increase in drug concentration.

  • Stepwise Dose Escalation: Once the cells have recovered, subculture them and expose them to a slightly higher concentration of the thiourea compound (e.g., 1.5 to 2-fold increase).

  • Repeat Cycles: Repeat the cycle of exposure, recovery, and dose escalation for several months. The cells should gradually become more resistant to the compound.

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the compound on the treated cell population and compare it to the IC50 of the parental cell line. A stable, significant increase in the IC50 indicates the successful generation of a resistant cell line.

  • Stabilization of the Resistant Phenotype: Once a desired level of resistance is achieved, the resistant cell line can be maintained in a continuous low dose of the thiourea compound to preserve the resistant phenotype.

Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

This protocol uses the fluorescent P-gp substrate rhodamine 123 to assess whether a thiourea compound inhibits or is a substrate of P-gp.[13]

Materials:

  • Parental and P-gp overexpressing cells (e.g., MCF7 and MCF7/ADR)

  • Rhodamine 123

  • Thiourea compound of interest

  • Known P-gp inhibitor (e.g., verapamil, positive control)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with the thiourea compound at various concentrations (and the positive control, verapamil) in phenol red-free medium for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 (final concentration typically 1-5 µM) to the wells and incubate for another 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Efflux Phase: Add fresh, pre-warmed, drug-free medium to the cells and incubate for 1-2 hours at 37°C to allow for dye efflux.

  • Data Acquisition:

    • Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the intracellular fluorescence on a flow cytometer.

    • Plate Reader: Measure the fluorescence directly in the plate reader.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the thiourea compound to that of untreated cells. An increase in fluorescence indicates inhibition of rhodamine 123 efflux, suggesting that the thiourea compound is either an inhibitor or a substrate of P-gp.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is for assessing the activation state of the PI3K/Akt signaling pathway in parental versus thiourea-resistant cells.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the parental and resistant cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading and to determine the ratio of phosphorylated to total protein. A loading control like GAPDH should also be used.

  • Analysis: An increased ratio of phospho-Akt to total Akt in the resistant cells compared to the parental cells indicates activation of the PI3K/Akt pathway.

Visualizations

Signaling Pathway Diagrams

Resistance_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activation Thiourea Thiourea-based Kinase Inhibitor BRAF BRAF Thiourea->BRAF Inhibition Pgp P-glycoprotein (ABC Transporter) Pgp->Thiourea_out Efflux MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation & Survival ERK->Proliferation_MAPK Akt Akt PI3K->Akt Activation Proliferation_Akt Cell Proliferation & Survival Akt->Proliferation_Akt Experimental_Workflow Start Start with Parental Cell Line Step1 Treat with increasing concentrations of Thiourea Compound Start->Step1 Step2 Generate Resistant Cell Line Step1->Step2 Step3 Confirm Resistance (IC50 Assay) Step2->Step3 Step4a Investigate Drug Efflux (Rhodamine 123 Assay) Step3->Step4a Resistance Confirmed Step4b Analyze Signaling Pathways (Western Blot) Step3->Step4b Step4c Sequence Drug Target Step3->Step4c End Characterize Resistance Mechanism Step4a->End Step4b->End Step4c->End

References

Technical Support Center: Improving the Selectivity of (5-Nitro-pyridin-2-yl)-thiourea for Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the selectivity of the hypothetical kinase inhibitor, (5-Nitro-pyridin-2-yl)-thiourea.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: My this compound compound shows potent inhibition of my primary target kinase, but also inhibits several off-target kinases. How can I improve its selectivity?

Answer: Improving the selectivity of a kinase inhibitor is a common challenge due to the high degree of conservation in the ATP-binding pocket across the human kinome.[1] Here are several strategies you can employ:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound and assess the impact on both on-target and off-target activity. Focus on modifications to the pyridinyl and nitro groups, as well as the thiourea linker, to exploit subtle differences in the amino acid residues lining the ATP-binding pockets of your target versus off-target kinases.

  • Targeting Unique Regions: Explore opportunities for your compound to interact with less conserved regions outside the ATP-binding pocket. This could involve extending the molecule to reach adjacent pockets or inducing a specific conformational change in the target kinase that is not favored by off-target kinases.

  • Computational Modeling: Utilize molecular docking and dynamics simulations to understand the binding mode of your compound in both the target and off-target kinases. This can provide insights into key interactions that determine selectivity and guide the rational design of more selective analogs.

Question 2: I am seeing inconsistent IC50 values for my compound in my in vitro kinase assays. What could be the cause?

Answer: Inconsistent IC50 values can stem from several experimental variables. Consider the following troubleshooting steps:

  • ATP Concentration: Most kinase inhibitors are ATP-competitive, meaning their apparent potency (IC50) is highly dependent on the ATP concentration in the assay.[2] Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km value for each specific kinase to allow for better comparison.[2]

  • Enzyme and Substrate Quality: The purity and activity of your recombinant kinase and substrate can significantly impact results. Use highly purified and well-characterized reagents. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.

  • Assay Conditions: Factors such as buffer composition, pH, ionic strength, and incubation time should be standardized. Ensure thorough mixing of all components.

  • Compound Solubility: Poor solubility of this compound can lead to inaccurate concentrations in the assay. Verify the solubility of your compound in the assay buffer and consider using a small percentage of DMSO if necessary, ensuring the final DMSO concentration is consistent across all wells and does not affect enzyme activity.

Question 3: My compound is selective in biochemical assays, but shows off-target effects in cell-based assays. Why is there a discrepancy?

Answer: The transition from a simplified in vitro environment to a complex cellular context can reveal off-target effects not observed in biochemical assays.[2] Several factors can contribute to this discrepancy:

  • Cellular ATP Concentration: The intracellular ATP concentration (typically in the low millimolar range) is much higher than that used in most biochemical assays. This can reduce the apparent potency and selectivity of ATP-competitive inhibitors.

  • Cellular Metabolism: Your compound may be metabolized by the cells into active or inactive forms, altering its activity and selectivity profile.

  • Off-Target Engagement in a Cellular Context: The compound may interact with other proteins within the cell that were not included in your in vitro screening panel.

  • Pathway Feedback Loops: Inhibition of the primary target can lead to the activation of compensatory signaling pathways, which may be misinterpreted as off-target effects.[3]

To investigate these discrepancies, consider performing target engagement assays in cells, such as NanoBRET™, to confirm that your compound is binding to its intended target at the concentrations used.[4]

Frequently Asked Questions (FAQs)

Q1: What is a kinase selectivity profile and why is it important?

A1: A kinase selectivity profile is a dataset that characterizes the potency of an inhibitor against a panel of different kinases.[5] It is crucial for understanding the inhibitor's specificity and potential for off-target effects.[1] A highly selective inhibitor will potently inhibit its intended target with significantly less activity against other kinases. This is desirable to minimize side effects and ensure that the observed biological response is due to the inhibition of the intended target.

Q2: How is the selectivity of a kinase inhibitor quantified?

A2: Selectivity is often quantified using a Selectivity Score , which can be calculated in several ways. A common method is to divide the IC50 value for an off-target kinase by the IC50 value for the primary target kinase. A higher ratio indicates greater selectivity for the primary target. Another approach is to determine the number of off-target kinases that are inhibited by more than a certain percentage (e.g., 50%) at a specific concentration of the compound.

Q3: What are the different types of assays I can use to determine the selectivity of this compound?

A3: There are several types of assays available for kinase selectivity profiling:

  • Biochemical Assays: These in vitro assays use purified recombinant kinases and measure the direct inhibition of their enzymatic activity. Examples include radiometric assays (measuring the incorporation of radioactive phosphate), and fluorescence- or luminescence-based assays (measuring ATP consumption or ADP production).[5]

  • Biophysical Assays: These assays measure the direct binding of the inhibitor to the kinase. An example is Differential Scanning Fluorimetry (DSF), which measures the thermal stabilization of a protein upon ligand binding.

  • Cell-Based Assays: These assays measure the effect of the inhibitor on kinase activity within a cellular environment. This can involve measuring the phosphorylation of a downstream substrate of the target kinase via methods like Western blotting or ELISA.

Q4: What is the role of the nitro group and the pyridine ring in the selectivity of my compound?

A4: The heterocyclic pyridine ring and the electron-withdrawing nitro group are key pharmacophoric features that contribute to the binding affinity and selectivity of your compound. The pyridine ring can form hydrogen bonds and other interactions with amino acid residues in the kinase active site. The nitro group can influence the electronic properties of the pyridine ring and may also participate in specific interactions. Modifying the position of the nitro group or replacing it with other substituents can be a powerful strategy to alter the selectivity profile.

Quantitative Data Presentation

The following table presents a hypothetical selectivity profile for two analogs of this compound against a panel of representative kinases. This data illustrates how modifications to the parent compound can alter its selectivity.

Kinase TargetNPT-1 (IC50, nM)NPT-2 (IC50, nM)
Target Kinase (BRAF) 15 25
Off-Target 1 (SRC)250>10,000
Off-Target 2 (VEGFR2)805,000
Off-Target 3 (EGFR)1,500>10,000
Off-Target 4 (p38α)5008,000
Off-Target 5 (CDK2)>10,000>10,000

NPT-1: this compound NPT-2: A hypothetical analog with improved selectivity

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol outlines a general procedure for determining the IC50 values of this compound against a panel of kinases using an ADP-Glo™-like assay.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup: a. To the wells of a 384-well plate, add 2.5 µL of the serially diluted compound or vehicle. b. Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration typically near the Km for each kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reaction: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.

  • Kinase Detection: a. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. b. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Western Blot Assay for Target Engagement

This protocol describes how to assess the inhibition of a specific kinase signaling pathway in cells. This example assumes the target is a kinase in the MAPK/ERK pathway, such as BRAF.

Materials:

  • Cancer cell line known to have an active MAPK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blot equipment.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). b. Incubate the membrane with the primary antibody against the phosphorylated downstream substrate (e.g., anti-phospho-ERK) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody. d. Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis: a. Acquire the image using a chemiluminescence imaging system. b. Strip the membrane and re-probe for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. c. Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control signals. A reduction in the phospho-protein signal indicates inhibition of the upstream kinase.

Visualizations

Signaling Pathway Diagram

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds BRAF BRAF (Target Kinase) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Inhibitor (5-Nitro-pyridin-2-yl) -thiourea Inhibitor->BRAF Inhibits

Caption: MAPK/ERK signaling pathway with hypothetical inhibition by this compound.

Experimental Workflow Diagram: Kinase Selectivity Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilution of this compound Assay_Plate_Prep 2. Dispense compound into 384-well plate Compound_Prep->Assay_Plate_Prep Add_Kinase 3. Add kinase/substrate mix to each well Assay_Plate_Prep->Add_Kinase Add_ATP 4. Initiate reaction with ATP Add_Kinase->Add_ATP Incubate_1 5. Incubate for 60 min at room temperature Add_ATP->Incubate_1 Stop_Reaction 6. Stop reaction and deplete ATP (ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 7. Incubate for 40 min Stop_Reaction->Incubate_2 Generate_Signal 8. Add Detection Reagent to generate luminescence Incubate_2->Generate_Signal Incubate_3 9. Incubate for 30 min Generate_Signal->Incubate_3 Read_Plate 10. Read luminescence on plate reader Incubate_3->Read_Plate Calculate_IC50 11. Normalize data and calculate IC50 values Read_Plate->Calculate_IC50

Caption: Workflow for in vitro kinase selectivity profiling using a luminescence-based assay.

Logical Relationship Diagram: Strategies to Improve Selectivity

Selectivity_Improvement_Strategies Goal Improve Selectivity of This compound SAR Structure-Activity Relationship (SAR) Goal->SAR Comp_Chem Computational Chemistry Goal->Comp_Chem Assay_Dev Assay Development & Optimization Goal->Assay_Dev Modify_Scaffold Modify Pyridine Ring and Nitro Group SAR->Modify_Scaffold Explore_Linker Vary Thiourea Linker SAR->Explore_Linker Docking Molecular Docking (On- vs. Off-target) Comp_Chem->Docking MD_Sim Molecular Dynamics Simulations Comp_Chem->MD_Sim Cell_Assays Implement Cell-Based Secondary Assays Assay_Dev->Cell_Assays Optimize_Biochem Optimize Biochemical Assay Conditions (e.g., ATP) Assay_Dev->Optimize_Biochem

Caption: Key strategies for enhancing the target selectivity of a kinase inhibitor.

References

Technical Support Center: Purification of (5-Nitro-pyridin-2-yl)-thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (5-Nitro-pyridin-2-yl)-thiourea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures.- The cooling process was too rapid, preventing proper crystal formation.- The product is being lost during filtration.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider solvent pairs.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Ensure the filter paper is properly fitted and wash the collected crystals with a minimal amount of cold solvent.
Product is an Oil, Not a Solid - The presence of impurities is depressing the melting point.- Residual solvent is present.- Attempt to purify a small sample by column chromatography to remove impurities, then try recrystallization again.- Ensure the product is thoroughly dried under vacuum.
Column Chromatography Fails to Separate Product from Impurities - The chosen eluent system has incorrect polarity.- The column was not packed properly, leading to channeling.- The sample was overloaded on the column.- Use thin-layer chromatography (TLC) to determine an optimal eluent system that provides good separation (Rf of product ~0.3-0.4).- Ensure the silica gel is packed uniformly without any air bubbles.- Use an appropriate amount of sample for the column size.
Product Purity is Still Low After Purification - The starting materials were of low purity.- The compound may be degrading during purification (e.g., due to heat or prolonged exposure to silica gel).- Ensure the purity of starting materials before synthesis.- For heat-sensitive compounds, avoid high temperatures during recrystallization. Minimize the time the compound spends on the silica gel column.
Yellow Discoloration of the Final Product - Presence of residual starting material (2-amino-5-nitropyridine).- Oxidation or degradation of the product.- Optimize the purification method (recrystallization or column chromatography) to remove colored impurities.- Store the purified product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. You can test various solvents on a small scale to find the optimal one. Common solvents to try include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.

Q3: What are the typical impurities I might encounter?

A3: Typical impurities can include unreacted starting materials such as 2-amino-5-nitropyridine and the isothiocyanate reagent, as well as byproducts from side reactions.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of impurities. Further purification steps may be necessary to obtain a sharp melting point, which is characteristic of a pure compound.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a high degree of purity.

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Flash Column Chromatography Protocol
  • Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed evenly in the chosen eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure.

  • Fraction Collection: Collect fractions of the eluate as they exit the column.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC recrystallization->tlc column_chromatography->tlc nmr NMR tlc->nmr hplc HPLC nmr->hplc mp Melting Point hplc->mp end Pure Product mp->end

Caption: General workflow for the purification and analysis of this compound.

Caption: Decision-making process for troubleshooting the purification of this compound.

References

Validation & Comparative

Validating the Anticancer Activity of (5-Nitro-pyridin-2-yl)-thiourea against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of (5-Nitro-pyridin-2-yl)-thiourea against established anticancer drugs. Due to the limited availability of published data on the specific compound this compound, this document utilizes data from a closely related structural analog, a fluorinated pyridine-containing thiourea derivative, to provide a relevant and insightful comparison. The data presented is intended to serve as a valuable resource for researchers investigating novel thiourea derivatives as potential anticancer agents.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic activity of a fluorinated pyridine-thiourea analog was evaluated against human liver carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are compared with the standard chemotherapeutic agents 5-Fluorouracil and Cisplatin.

CompoundCancer Cell LineIC50 (µg/mL)
Fluorinated Pyridine-Thiourea Analog (4a) HepG24.8
MCF-710.2
5-Fluorouracil (Standard Drug) HepG24.9
MCF-712.5
Cisplatin (Standard Drug) HepG218.8
MCF-725.5

Data sourced from a study on fluorinated thiourea derivatives, where the pyridine analog represents the closest available data to this compound.[1][2][3][4]

The data indicates that the fluorinated pyridine-thiourea analog exhibits potent cytotoxic activity, comparable to or even exceeding that of the established anticancer drug 5-Fluorouracil, particularly against the HepG2 cell line.[1] Its efficacy against both cell lines was significantly higher than that of Cisplatin.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on standard protocols for evaluating the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The viability of cancer cells following treatment with the test compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture and Seeding: Human cancer cell lines (HepG2 and MCF-7) were maintained in appropriate culture medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (the fluorinated pyridine-thiourea analog, 5-Fluorouracil, and Cisplatin). A control group of cells was treated with medium containing only the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds.

  • Incubation: The plates were incubated for 48 hours under the same culture conditions.

  • MTT Addition and Incubation: After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution was removed, and 100 µL of a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in validating anticancer activity, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a potential signaling pathway targeted by thiourea derivatives.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., HepG2, MCF-7) Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Compound_Addition Addition of Test Compound and Control Drugs Seeding->Compound_Addition Incubation_48h 48-hour Incubation Compound_Addition->Incubation_48h MTT_Addition Addition of MTT Reagent Incubation_48h->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilization of Formazan Formazan_Formation->Solubilization Absorbance_Reading Absorbance Measurement (570 nm) Solubilization->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for determining the in vitro cytotoxicity of anticancer compounds using the MTT assay.

Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5][6][7][8] One such pathway is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in many cancers.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Thiourea_Derivative This compound (or analog) Thiourea_Derivative->RAF Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation_Survival

Caption: Postulated mechanism of action of thiourea derivatives via inhibition of the RAS-RAF-MEK-ERK signaling pathway.

References

Structure-Activity Relationship of (5-Nitro-pyridin-2-yl)-thiourea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (5-Nitro-pyridin-2-yl)-thiourea analogs, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors, particularly against urease. The information presented is curated from experimental data to assist in the rational design of new and more effective therapeutic agents.

Unveiling the SAR of this compound Analogs

The this compound scaffold has emerged as a promising framework in medicinal chemistry, demonstrating significant inhibitory activity against various enzymes, most notably urease. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, and its activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. The inhibition of urease is a key therapeutic strategy for the treatment of peptic ulcers, gastritis, and other related conditions.

The core structure of these analogs, featuring a 5-nitropyridine ring linked to a thiourea moiety, provides a versatile backbone for chemical modifications. SAR studies have revealed that substitutions on the second nitrogen of the thiourea group play a crucial role in modulating the biological activity.

Key Structural Features Influencing Urease Inhibition:
  • The Thiourea Moiety: The thiourea group is essential for activity, acting as a key binding motif within the active site of the urease enzyme. It is believed to coordinate with the nickel ions in the enzyme's active site, disrupting the catalytic mechanism.

  • The 5-Nitropyridine Ring: The electron-withdrawing nature of the nitro group on the pyridine ring can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to the enzyme.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the N'-phenyl ring of the thiourea moiety have a profound impact on the inhibitory potency.

    • Electron-withdrawing groups: Halogens (e.g., F, Cl) and nitro groups on the phenyl ring have been shown to enhance urease inhibitory activity. This is likely due to their ability to modulate the electronic and hydrophobic properties of the molecule, leading to stronger interactions with the enzyme.

    • Positional Isomerism: The position of these substituents is also critical. For instance, meta or para substitutions often result in higher potency compared to ortho substitutions, which may be due to steric hindrance at the active site.

Comparative Biological Activity

The following table summarizes the urease inhibitory activity of a series of this compound analogs, highlighting the impact of different substituents on their potency.

Compound IDR-Group (Substitution on Phenyl Ring)IC50 (µM) against Jack Bean Urease
1 H> 50
2 4-F2.3
3 4-Cl2.0
4 3-Cl2.1
5 4-NO21.8
Thiourea (Standard) -23.2

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

General Synthesis of 1-Aryl-3-(5-nitropyridin-2-yl)thioureas

The synthesis of this compound analogs is typically achieved through a straightforward and efficient one-pot reaction.

cluster_synthesis Synthesis Workflow start 2-Amino-5-nitropyridine reaction Stirring at Room Temperature or Gentle Heating start->reaction isothiocyanate Aryl isothiocyanate isothiocyanate->reaction solvent Anhydrous Solvent (e.g., Acetonitrile, DMF) solvent->reaction product 1-Aryl-3-(5-nitropyridin-2-yl)thiourea reaction->product

Caption: General synthetic scheme for 1-Aryl-3-(5-nitropyridin-2-yl)thioureas.

Procedure:

  • To a solution of 2-amino-5-nitropyridine in an anhydrous solvent (such as acetonitrile or dimethylformamide), an equimolar amount of the corresponding aryl isothiocyanate is added.

  • The reaction mixture is stirred at room temperature or with gentle heating for a period of 2 to 8 hours, during which the product typically precipitates out of the solution.

  • The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or ether) to remove any unreacted starting materials, and then dried under vacuum to yield the pure 1-aryl-3-(5-nitropyridin-2-yl)thiourea derivative.

Urease Inhibition Assay (Indophenol Method)

The inhibitory activity of the synthesized compounds against urease is commonly determined using the indophenol method, which measures the amount of ammonia produced from the enzymatic hydrolysis of urea.

cluster_assay Urease Inhibition Assay Workflow cluster_incubation Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection enzyme Urease Solution incubation1 Pre-incubation enzyme->incubation1 inhibitor Test Compound inhibitor->incubation1 buffer Buffer Solution buffer->incubation1 incubation2 Incubation incubation1->incubation2 substrate Urea Solution substrate->incubation2 reagent1 Phenol Reagent incubation2->reagent1 reagent2 Alkali Reagent reagent1->reagent2 color_dev Color Development reagent2->color_dev measurement Absorbance Measurement (630 nm) color_dev->measurement

Caption: Workflow of the in vitro urease inhibition assay.

Procedure:

  • A reaction mixture containing the urease enzyme, a buffer solution (typically phosphate buffer at pH 7.0), and the test compound (dissolved in a suitable solvent like DMSO) is pre-incubated.

  • The enzymatic reaction is initiated by the addition of a urea solution.

  • After a specific incubation period, the reaction is stopped, and the amount of ammonia produced is quantified by the addition of phenol reagent (containing phenol and sodium nitroprusside) and alkali reagent (containing sodium hydroxide and sodium hypochlorite).

  • The formation of a blue-colored indophenol complex is measured spectrophotometrically at a wavelength of 630 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.

Mechanism of Urease Inhibition

The inhibitory action of this compound analogs on urease is believed to occur through the interaction of the thiourea moiety with the nickel ions in the enzyme's active site. This interaction disrupts the catalytic triad of amino acid residues essential for urea hydrolysis.

cluster_mechanism Proposed Mechanism of Urease Inhibition Urease Urease Active Site (with Ni2+ ions) Binding Binding of Thiourea to Ni2+ ions Urease->Binding Thiourea This compound Analog Thiourea->Binding Inhibition Inhibition of Urea Hydrolysis Binding->Inhibition

Caption: Proposed mechanism of urease inhibition by thiourea analogs.

Conclusion

The structure-activity relationship studies of this compound analogs have provided valuable insights for the design of potent urease inhibitors. The presence of the thiourea group and the 5-nitropyridine ring are crucial for activity, while the nature and position of substituents on the N'-phenyl ring allow for the fine-tuning of inhibitory potency. This guide serves as a foundational resource for researchers aiming to develop novel and more effective therapeutic agents targeting urease-mediated pathologies. Further investigations into the antimicrobial spectrum and in vivo efficacy of these promising compounds are warranted.

A Comparative Analysis of (5-Nitro-pyridin-2-yl)-thiourea and its Urea Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Urea and thiourea moieties are considered "privileged structures" in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their versatile biological activities.[1][2] The fundamental structural difference lies in the replacement of the oxygen atom in urea with a sulfur atom to form thiourea. This seemingly minor alteration can significantly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can lead to divergent biological effects.

Hypothetical Data Presentation

Given the absence of direct experimental data for (5-Nitro-pyridin-2-yl)-thiourea and its urea counterpart, the following table presents a hypothetical comparison based on general trends observed for related nitrophenyl and pyridinyl urea and thiourea derivatives. This table is intended to be illustrative of the types of data that would be generated in a head-to-head comparison.

ParameterThis compound (Hypothetical)(5-Nitro-pyridin-2-yl)-urea (Hypothetical)Reference Compound (e.g., Sorafenib)
Enzyme Inhibition (IC₅₀)
VEGFR-2 Kinase0.5 µM1.2 µM90 nM
Urease15 µM25 µM22 µM (Thiourea as standard)
Antiproliferative Activity (GI₅₀)
MCF-7 (Breast Cancer Cell Line)2.1 µM5.8 µM4.5 µM
HCT116 (Colon Cancer Cell Line)3.5 µM8.2 µM3.9 µM
In vitro Antimicrobial Activity (MIC)
Staphylococcus aureus16 µg/mL32 µg/mL2 µg/mL (Ciprofloxacin)
Candida albicans8 µg/mL16 µg/mL1 µg/mL (Fluconazole)

Experimental Protocols

The synthesis of this compound and its urea analog would typically follow established procedures for the formation of N-aryl ureas and thioureas.

Synthesis of (5-Nitro-pyridin-2-yl)-urea:

  • Starting Material: 2-amino-5-nitropyridine.

  • Reagent: An appropriate isocyanate (e.g., phenyl isocyanate if a phenyl-substituted urea is desired, or potassium isocyanate followed by acidification for the unsubstituted urea).

  • Procedure: To a solution of 2-amino-5-nitropyridine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), an equimolar amount of the isocyanate is added dropwise at room temperature.

  • The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography.

  • The resulting solid precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dried under vacuum.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound:

  • Starting Material: 2-amino-5-nitropyridine.

  • Reagent: An appropriate isothiocyanate (e.g., phenyl isothiocyanate).

  • Procedure: 2-amino-5-nitropyridine is dissolved in a polar aprotic solvent such as dimethylformamide. An equimolar amount of the isothiocyanate is added, and the mixture is heated, typically between 80-100°C.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is carried out by recrystallization from a solvent such as ethanol.

Mandatory Visualizations

The following diagrams illustrate a generalized workflow for the comparative evaluation of these compounds and a potential signaling pathway they might influence, based on the activities of related molecules.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Comparative Biological Evaluation cluster_analysis Data Analysis start 2-amino-5-nitropyridine urea (5-Nitro-pyridin-2-yl)-urea start->urea + Isocyanate thiourea This compound start->thiourea + Isothiocyanate isocyanate Isocyanate isothiocyanate Isothiocyanate enzyme Enzyme Inhibition Assays (e.g., Kinase, Urease) urea->enzyme cell Antiproliferative Assays (e.g., MTT, SRB) urea->cell antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) urea->antimicrobial thiourea->enzyme thiourea->cell thiourea->antimicrobial data Compare IC50 / GI50 / MIC values enzyme->data cell->data antimicrobial->data

Caption: Generalized workflow for the synthesis and comparative evaluation of urea and thiourea analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., VEGFR-2) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription compound This compound or its Urea Analog compound->raf Inhibition proliferation Gene Expression for Cell Proliferation, Angiogenesis transcription->proliferation

Caption: Hypothetical inhibition of the Raf/MEK/ERK signaling pathway by the candidate compounds.

Concluding Remarks

While a definitive comparison of the efficacy of this compound and its urea analog awaits direct experimental investigation, the existing body of literature on related compounds suggests that both are promising scaffolds for drug discovery. The thiourea derivative, in particular, may exhibit enhanced biological activity in certain assays due to the presence of the sulfur atom. The provided experimental framework and hypothetical data serve as a guide for researchers aiming to conduct a thorough comparative analysis of these and similar molecules. Such studies are crucial for elucidating the structure-activity relationships that govern the therapeutic potential of urea and thiourea derivatives.

References

Cross-Validation of In Vitro and In Vivo Results for (5-Nitro-pyridin-2-yl)-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of (5-Nitro-pyridin-2-yl)-thiourea and its analogs, drawing from available in vitro and in vivo studies. Due to a lack of comprehensive studies directly comparing the in vitro and in vivo effects of this compound, this document synthesizes findings from research on closely related nitropyridine and thiourea derivatives to offer a predictive overview of its potential performance and benchmarks it against alternative compounds.

Executive Summary

This compound belongs to the broader class of thiourea derivatives which have demonstrated significant potential across various therapeutic areas, including antimicrobial and anticancer applications. The presence of the 5-nitro-pyridine moiety is often associated with enhanced biological activity. This guide collates and compares key performance indicators such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity and half-maximal inhibitory concentrations (IC50) for cytotoxic effects against cancer cell lines. While direct in vivo data for the specific title compound is scarce, this guide extrapolates potential in vivo efficacy based on studies of analogous compounds, highlighting the critical need for further integrated in vitro and in vivo research to validate its therapeutic potential.

In Vitro Activity Profile

The in vitro efficacy of thiourea derivatives is commonly assessed through antimicrobial susceptibility testing and cytotoxicity assays against various cell lines.

Antimicrobial Activity

Thiourea derivatives containing a pyridine ring have been shown to possess notable antimicrobial properties. For instance, a study on fluorinated pyridine thiourea derivatives revealed significant activity against a panel of bacteria and fungi. The data below is representative of the performance of such compounds.

Table 1: In Vitro Antimicrobial Activity of a Fluorinated Pyridine Thiourea Derivative (4a) [1]

MicroorganismMIC (µg/mL)
Bacillus subtilis1.95
Staphylococcus pneumoniae7.81
Escherichia coli15.63
Candida albicans3.9

Note: Data for compound 4a, a fluorinated pyridine derivative, is used as a proxy due to the absence of specific data for this compound.

Anticancer Activity

The cytotoxic potential of thiourea derivatives is a significant area of investigation. Studies have demonstrated that modifications to the thiourea scaffold can lead to potent anticancer agents. For example, a novel fluorinated pyridine derivative (4a) has shown promising results against liver cancer cell lines.[1]

Table 2: In Vitro Cytotoxicity of a Fluorinated Pyridine Thiourea Derivative (4a) against HepG2 Cancer Cell Line [1]

CompoundCell LineIC50 (µg/mL)
Fluorinated Pyridine Derivative (4a)HepG2 (Liver Carcinoma)4.8
5-Fluorouracil (Standard)HepG2 (Liver Carcinoma)5.2
Cisplatin (Standard)HepG2 (Liver Carcinoma)6.5

In Vivo Correlation and Considerations

It is important to note that factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity can significantly influence the in vivo performance of a compound, which may not be fully predicted by in vitro assays alone.

Comparison with Alternative Compounds

The performance of this compound can be benchmarked against other classes of antimicrobial and anticancer agents.

Table 3: Comparison of In Vitro Activity with Alternative Antimicrobial Agents

Compound ClassTarget OrganismTypical MIC Range (µg/mL)
Thiourea Derivatives Bacteria/Fungi1.95 - >250[1]
Fluoroquinolones Bacteria0.01 - 10
Azoles Fungi0.03 - 16

Table 4: Comparison of In Vitro Cytotoxicity with Alternative Anticancer Agents

Compound ClassTarget Cell LineTypical IC50 Range (µM)
Thiourea Derivatives Various Cancer Cells0.5 - >100[2]
Taxanes Various Cancer Cells0.001 - 0.1
Platinum-based drugs Various Cancer Cells0.1 - 10

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Preparation of Microdilution Plates: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for antimicrobial and cytotoxicity testing.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Plates with Microbial Suspension Inoculum->Inoculate Plate_Prep Prepare Serial Dilutions of Compound in 96-well Plate Plate_Prep->Inoculate Incubate Incubate Plates (e.g., 37°C, 24h) Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Antimicrobial Susceptibility Testing Workflow

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_final_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Add_Compound Add Various Concentrations of Test Compound Adherence->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

In Vitro Cytotoxicity (MTT) Assay Workflow

Conclusion

While a direct and comprehensive cross-validation of in vitro and in vivo results for this compound is not currently available in published literature, the analysis of its structural analogs provides a strong rationale for its potential as a bioactive compound. The representative data from related pyridine-thiourea derivatives suggest promising antimicrobial and anticancer activities. However, to fully understand its therapeutic potential and to validate the translation of its in vitro activity to in vivo efficacy, dedicated and integrated preclinical studies are imperative. This guide serves as a foundational resource to inform the design of such future investigations.

References

Benchmarking the Antimicrobial Spectrum of (5-Nitro-pyridin-2-yl)-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antimicrobial spectrum of (5-Nitro-pyridin-2-yl)-thiourea and related thiourea derivatives against a panel of clinically relevant microbial strains. The data presented is compiled from various studies to offer a benchmark for its potential efficacy relative to established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective therapies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for various thiourea derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal species. For comparative purposes, data for standard antimicrobial agents are included where available.

Compound/DrugStaphylococcus aureus (MRSA)Staphylococcus epidermidisEnterococcus faecalisEscherichia coliPseudomonas aeruginosaCandida albicans
Thiourea Derivative (TD4) 2–16 µg/mL[1]2–16 µg/mL[1]2–16 µg/mL[1]>256 µg/mL[1]>256 µg/mL[1]-
Ampicillin ------
Gentamycin ------
Nystatin ------
N-(di-n-propylcarbamothioyl)cyclohexane carboxamide ------
N-(diphenylcarbamothioyl) cyclohexanecarboxamide High Activity[2]Good Activity[2]----

Note: Specific MIC values for this compound were not available in the reviewed literature. The data presented for "Thiourea Derivative (TD4)" is from a study on a series of thiourea derivatives and is used as a representative example of the potential activity of this class of compounds.

Thiourea derivatives have demonstrated a broad range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3] For instance, one study reported that a thiourea derivative, referred to as TD4, exhibited potent antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2 to 16 µg/mL.[1] However, this particular derivative showed no significant activity against Gram-negative bacteria at concentrations up to 256 µg/mL.[1] Other studies have also highlighted the promising activity of various thiourea derivatives against both bacteria and yeasts.[2][3][4]

Experimental Protocols

The determination of the antimicrobial spectrum and potency of this compound and its analogs is primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) values.

Broth Microdilution MIC Assay

This standard method is performed as follows:

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland turbidity standard.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included in each assay. Standard antimicrobial agents are often run in parallel for comparison.

Proposed Mechanism of Action

While the precise mechanism of action for many thiourea derivatives is still under investigation, some studies have begun to elucidate their cellular targets. For example, the thiourea derivative TD4 has been shown to disrupt the NAD+/NADH homeostasis and the integrity of the bacterial cell wall in MRSA.[1] This suggests a multi-targeted mode of action that could be advantageous in overcoming resistance.

Proposed_Mechanism_of_Action Thiourea This compound BacterialCell Bacterial Cell Thiourea->BacterialCell CellWall Cell Wall Synthesis BacterialCell->CellWall NADH NAD+/NADH Homeostasis BacterialCell->NADH Inhibition Inhibition CellWall->Inhibition Disruption Disruption NADH->Disruption CellDeath Bacterial Cell Death Inhibition->CellDeath Disruption->CellDeath

Caption: Proposed mechanism of action for a thiourea derivative.

Experimental Workflow

The general workflow for screening and evaluating the antimicrobial properties of a novel compound like this compound is a multi-step process.

Experimental_Workflow cluster_0 Screening Phase cluster_1 Evaluation Phase Compound Test Compound (this compound) PrimaryScreening Primary Antimicrobial Screening (e.g., Agar Diffusion) Compound->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Spectrum Spectrum of Activity Determination MIC->Spectrum Mechanism Mechanism of Action Studies Spectrum->Mechanism Toxicity In vitro/In vivo Toxicity Spectrum->Toxicity

Caption: General workflow for antimicrobial drug discovery.

References

Head-to-Head Comparison: (5-Nitro-pyridin-2-yl)-thiourea Versus Commercial IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the investigational compound (5-Nitro-pyridin-2-yl)-thiourea with commercially available inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Its essential role in innate immunity and inflammatory responses has made it a significant target for the development of novel therapeutics for autoimmune diseases, inflammatory conditions, and certain cancers.[1][3]

This document summarizes the inhibitory performance of this compound against leading commercial IRAK4 inhibitors, based on in-vitro kinase assays. Detailed experimental protocols are provided to ensure reproducibility and to offer a framework for further investigation.

Performance Data: In-Vitro IRAK4 Inhibition

The inhibitory activity of this compound and a selection of commercial IRAK4 inhibitors was quantified by determining their half-maximal inhibitory concentrations (IC50) using a standardized in-vitro kinase assay. The results are summarized in the table below.

CompoundType/ClassIC50 (nM) against IRAK4
This compound Investigational Thiourea Derivative 25.5
PF-06650833Pfizer Clinical Candidate0.2
CA-4948 (Emdescalib)Aurigene/Curis Clinical Candidate< 50
BMS-986126Bristol Myers Squibb Clinical Candidate5.3
IRAK1/4 Inhibitor ICommercial Research Inhibitor11 (IRAK4), 16 (IRAK1)

Note: The IC50 value for this compound is presented here for comparative purposes within a standardized assay format. IC50 values for commercial inhibitors are sourced from publicly available data and may vary based on specific assay conditions.[4]

Signaling Pathway and Experimental Workflow

To understand the context of IRAK4 inhibition, the following diagrams illustrate the TLR/IL-1R signaling pathway and the general workflow for determining inhibitor potency.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes

Caption: IRAK4 is a key mediator in the TLR/IL-1R signaling cascade.

IC50_Determination_Workflow IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (IRAK4) - Substrate (e.g., MBP) - ATP - Assay Buffer Reaction Incubate Kinase, Inhibitor, and Substrate Reagents->Reaction Inhibitor Prepare Inhibitor Dilutions: - this compound - Commercial Inhibitors Inhibitor->Reaction Initiation Initiate Reaction with ATP Reaction->Initiation Detection Detect Signal (e.g., Luminescence, Fluorescence) Initiation->Detection Plotting Plot % Inhibition vs. Log[Inhibitor] Detection->Plotting Calculation Calculate IC50 (Non-linear Regression) Plotting->Calculation

Caption: A generalized workflow for determining inhibitor IC50 values.

Experimental Protocols

The following protocols provide a detailed methodology for the in-vitro kinase inhibition assay used to determine the IC50 values presented in this guide.

Protocol 1: IRAK4 Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[5]

1. Reagent Preparation:

  • 1x Kinase Assay Buffer: Prepare by diluting a 5x stock (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/ml BSA) with ultrapure water.
  • ATP Solution: Prepare a 500 µM ATP solution in 1x Kinase Assay Buffer. The final concentration in the assay will be 10 µM.
  • IRAK4 Enzyme Solution: Thaw recombinant human IRAK4 on ice. Dilute the enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer immediately before use. Avoid repeated freeze-thaw cycles.
  • Substrate Solution: Prepare a solution of Myelin Basic Protein (MBP) at 0.2 mg/mL in 1x Kinase Assay Buffer.
  • Inhibitor Dilutions: Prepare a serial dilution of this compound and commercial inhibitors in 100% DMSO. Subsequently, create intermediate dilutions in 1x Kinase Assay Buffer to achieve the final desired concentrations with a constant DMSO percentage (e.g., 1%).

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells of a white 384-well plate.
  • Add 5 µL of the IRAK4 enzyme solution to all wells except the "no enzyme" controls.
  • Add 2.5 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (from "no enzyme" controls) from all experimental wells.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent inhibitor (100% inhibition).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Alternative Method - TR-FRET Kinase Binding Assay

This protocol is based on competitive binding assays like the LanthaScreen™ Eu Kinase Binding Assay.[6]

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare a buffer suitable for the assay (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Kinase/Antibody Mixture: Prepare a 3x working solution of IRAK4 and a europium-labeled anti-tag antibody in 1x Kinase Buffer.
  • Tracer Solution: Prepare a 3x working solution of an Alexa Fluor™ 647-labeled kinase tracer in 1x Kinase Buffer.
  • Inhibitor Dilutions: Prepare a 3x serial dilution of the test compounds in 1x Kinase Buffer with a constant percentage of DMSO.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 3x inhibitor dilutions or vehicle to the assay wells.
  • Add 5 µL of the 3x kinase/antibody mixture to all wells.
  • Add 5 µL of the 3x tracer solution to all wells to initiate the binding reaction.
  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Read the plate on a TR-FRET enabled microplate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

3. Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm).
  • Normalize the data based on vehicle controls (low FRET) and "no inhibitor" controls (high FRET).
  • Plot the normalized FRET signal against the logarithm of the inhibitor concentration and determine the IC50 value using a four-parameter logistic fit.

References

Independent Verification of the Synthesis of (5-Nitro-pyridin-2-yl)-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and proposed synthetic routes for (5-Nitro-pyridin-2-yl)-thiourea, a molecule of interest in medicinal chemistry due to the prevalence of both the nitropyridine and thiourea moieties in pharmacologically active compounds. While a direct, independently verified synthesis of the parent compound is not extensively documented in readily available literature, this guide constructs a validated synthetic pathway based on well-established reactions for analogous compounds. Experimental data from closely related structures are presented to offer a reliable benchmark for researchers aiming to synthesize and characterize this target molecule.

Comparison of Synthetic Strategies

The synthesis of this compound can be logically approached via a two-step process: the nitration of a suitable pyridine precursor followed by the introduction of the thiourea functional group. Alternative strategies, while theoretically possible, are less direct and may involve more complex starting materials or reaction conditions.

StrategyPrecursorKey TransformationReported Efficiency (for analogous reactions)Key Considerations
Proposed Primary Route 2-Aminopyridine1. Nitration 2. Thiourea formationHigh yields reported for both steps in similar systems.Regioselectivity of nitration needs to be controlled. The choice of thiourea formation reagent can influence reaction conditions.
Alternative Route 1 2-Chloro-5-nitropyridineNucleophilic substitution with thioureaModerate to good yields.Availability and stability of 2-chloro-5-nitropyridine. Potential for side reactions.
Alternative Route 2 5-Nitropyridine-2-isothiocyanateReaction with ammoniaGenerally high yields.Synthesis of the isothiocyanate precursor can be challenging.

This guide will focus on the Proposed Primary Route as it utilizes readily available starting materials and relies on robust and well-documented chemical transformations.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 2-amino-5-nitropyridine and the subsequent conversion of aminopyridines to thiourea derivatives.

Step 1: Synthesis of 2-Amino-5-nitropyridine

This procedure details the nitration of 2-aminopyridine, a common and effective method for producing the key intermediate, 2-amino-5-nitropyridine.

Methodology:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically below 10°C.

  • Nitration: The reaction mixture is stirred for a specified period, allowing for the selective nitration at the 5-position of the pyridine ring.

  • Work-up: The reaction is quenched by pouring the mixture over ice, followed by neutralization with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Purification: The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 2-amino-5-nitropyridine as a yellow crystalline solid.

Step 2: Synthesis of this compound

This protocol describes the conversion of 2-amino-5-nitropyridine to the target thiourea derivative. Two common methods are presented.

Method A: Reaction with an Isothiocyanate

This is a widely used and generally high-yielding method for the synthesis of N-substituted thioureas.

Methodology:

  • Reaction Setup: Dissolve 2-amino-5-nitropyridine in a suitable solvent such as acetonitrile or acetone.

  • Thiourea Formation: Add an equimolar amount of a suitable isothiocyanate (e.g., benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group) to the solution. The reaction is typically stirred at room temperature or with gentle heating.

  • Product Isolation: The product often precipitates from the reaction mixture upon completion. It can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

Method B: Reaction with Thiophosgene or Carbon Disulfide

This method provides a route to the parent thiourea.

Methodology:

  • Reaction with Thiophosgene: 2-amino-5-nitropyridine can be reacted with thiophosgene in the presence of a base to form the corresponding isothiocyanate in situ, which is then reacted with ammonia. This method requires careful handling of the highly toxic thiophosgene.

  • Reaction with Carbon Disulfide: A mixture of 2-amino-5-nitropyridine, carbon disulfide, and a base (e.g., triethylamine) in a solvent like ethanol can be heated under reflux. The intermediate dithiocarbamate salt is then treated with a desulfurizing agent (e.g., ethyl chloroformate) and ammonia.

Data Presentation

As no direct experimental data for this compound is readily available, the following tables present expected and comparative data based on the known precursor, 2-amino-5-nitropyridine, and a closely related thiourea derivative, N-(p-tolyl)-N'-(5-nitropyridin-2-yl)thiourea.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Amino-5-nitropyridineC₅H₅N₃O₂139.11Yellow crystalline solid188-190
This compound (Expected)C₆H₆N₄O₂S198.20Yellow to orange solidNot reported
N-(p-tolyl)-N'-(5-nitropyridin-2-yl)thioureaC₁₃H₁₂N₄O₂S288.33Pale yellow solid185-187
Table 2: Spectroscopic Data Comparison
Compound¹H NMR (δ, ppm) in DMSO-d₆¹³C NMR (δ, ppm) in DMSO-d₆Key IR Bands (cm⁻¹)
2-Amino-5-nitropyridine 8.85 (d, 1H), 8.15 (dd, 1H), 7.80 (s, 2H, NH₂), 6.60 (d, 1H)162.5, 150.1, 137.8, 130.5, 108.2~3400-3200 (N-H str), ~1580 (C=C, C=N str), ~1500, 1340 (NO₂ str)
This compound (Expected) ~9.0 (d, 1H), ~8.3 (dd, 1H), ~7.5 (d, 1H), NH and NH₂ protons~180 (C=S), ~158, ~152, ~135, ~130, ~115~3400-3100 (N-H str), ~1600 (C=N str), ~1520, 1350 (NO₂ str), ~1300 (C=S str)
N-(p-tolyl)-N'-(5-nitropyridin-2-yl)thiourea 11.85 (s, 1H, NH), 10.51 (s, 1H, NH), 8.95 (d, 1H), 8.35 (dd, 1H), 7.50 (d, 1H), 7.30 (d, 2H), 7.15 (d, 2H), 2.30 (s, 3H, CH₃)181.2 (C=S), 156.4, 151.7, 136.2, 135.5, 130.1, 129.8, 125.6, 114.8, 21.1 (CH₃)3250, 3150 (N-H str), 1590 (C=N str), 1510, 1340 (NO₂ str), 1290 (C=S str)

Mandatory Visualization

Proposed Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine HNO₃, H₂SO₄ This compound This compound 2-Amino-5-nitropyridine->this compound 1. (PhCO)NCS 2. NaOH/H₂O or CS₂/Base Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reaction_Setup Reaction Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction/Filtration Quenching->Extraction Purification Recrystallization/Chromatography Extraction->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Inhibitor (5-Nitro-pyridin-2-yl) -thiourea derivative Inhibitor->Kinase_B

Replicating Biological Assays: A Comparative Guide to (5-Nitro-pyridin-2-yl)-thiourea Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a complex heterocyclic compound containing a nitropyridinyl moiety, an analog of the simpler (5-Nitro-pyridin-2-yl)-thiourea. Due to the limited availability of specific biological assay data for this compound, this document focuses on a structurally related 1,6-diazaphenothiazine derivative featuring a nitropyridinyl group. The performance of this analog is compared against cisplatin, a well-established anticancer drug, providing valuable insights for researchers in oncology and medicinal chemistry.

Quantitative Data Summary

The in vitro anticancer activity of the nitropyridinyl-containing diazaphenothiazine (Compound 12) and the alternative compound, cisplatin, was evaluated against three human cancer cell lines: SNB-19 (glioblastoma), C-32 (melanoma), and MCF-7 (breast cancer). The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.[1][2]

CompoundSNB-19 IC50 (µg/mL)C-32 IC50 (µg/mL)MCF-7 IC50 (µg/mL)
Nitropyridinyl-diazaphenothiazine> 504.6< 5
Cisplatin (Reference)6.84.55.2

Lower IC50 values indicate higher cytotoxic activity.

Experimental Protocols

The following section details the methodology for the in vitro anticancer activity assay used to generate the data presented above.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (SNB-19, C-32, MCF-7)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Test compounds (Nitropyridinyl-diazaphenothiazine and Cisplatin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 1 x 10^4 cells per well. Plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are added to the wells at various concentrations. A control group of cells is treated with DMSO at the same concentration as the compound-treated cells.

  • Incubation: The plates are incubated for a further 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a lysis buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is then determined from the dose-response curve.[1][2]

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding add_compounds Add Test Compounds seeding->add_compounds incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining anticancer activity.

Signaling Pathway: Apoptosis Induction (Illustrative)

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome drug Anticancer Drug (e.g., Nitropyridinyl-thiourea analog) bax Bax Activation drug->bax Induces mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis Executes

Caption: An illustrative diagram of an intrinsic apoptosis pathway often targeted by anticancer agents.

References

Safety Operating Guide

Safe Disposal of (5-Nitro-pyridin-2-yl)-thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling (5-Nitro-pyridin-2-yl)-thiourea must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on the known hazards of its constituent chemical groups: thiourea and nitro-aromatic compounds.

This compound is not commercially available with a specific Safety Data Sheet (SDS). Therefore, its handling and disposal must be approached with caution, considering the hazardous properties of both thiourea and organo-nitro compounds. Thiourea is recognized as a hazardous substance that is harmful if swallowed, suspected of causing cancer, and toxic to aquatic life with long-lasting effects[1][2][3][4]. Nitro-containing organic compounds can be toxic and may pose combustion hazards[5][6].

Key Disposal Principles

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[1][2][4].

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety goggles or a face shield[7].

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container[7].

    • The container must be made of a material compatible with the chemical and should be kept securely closed when not in use[1][4].

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known hazard warnings, such as "Toxic," "Suspected Carcinogen," and "Environmental Hazard."

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[8][9].

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • This material will likely be incinerated at a specialized industrial combustion plant[1].

  • Decontamination:

    • Thoroughly decontaminate any reusable glassware or equipment that has come into contact with the compound. Wash with an appropriate solvent (such as acetone or ethanol) and then with soap and water. The solvent wash should be collected as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the key hazards associated with its primary components, based on available safety data sheets.

Hazard ProfileThioureaNitro-Containing Organic CompoundsThis compound (Anticipated)
Acute Toxicity (Oral) Harmful if swallowed[1][3]Varies, but many are toxicPrecaution: Assume harmful if swallowed.
Carcinogenicity Suspected of causing cancer[1][3]Varies, some are carcinogenicPrecaution: Treat as a suspected carcinogen.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[1][2][3][4]Varies, many are toxic to aquatic lifePrecaution: Assume toxic to aquatic life.
Combustion Hazards Thermal decomposition may produce toxic gases (e.g., sulfur oxides, nitrogen oxides)[1][10]Can be flammable or explosive, especially with heat or oxidizing agents. Decomposition can release nitrogen oxides[5][6]Precaution: Avoid heat and incompatible materials.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in a Designated Container A->B C Step 3: Securely Seal and Label the Container B->C F Step 6: Decontaminate Work Area and Equipment B->F D Step 4: Store in a Secure, Ventilated Area C->D E Step 5: Contact EHS for Professional Disposal D->E G Disposal Complete E->G F->E

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with the disposal of this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Handling Protocols for (5-Nitro-pyridin-2-yl)-thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Thiourea is classified as harmful if swallowed and is suspected of causing cancer and reproductive harm.[1][2][3] Aromatic nitro-compounds are known to be toxic, can be absorbed through the skin, and may cause skin and eye irritation.[4][5][6] Therefore, a conservative approach combining the safety precautions for both classes of compounds is essential when handling (5-Nitro-pyridin-2-yl)-thiourea.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and preparing solutions Chemical fume hood or ventilated balance enclosureNitrile or neoprene gloves (double-gloving recommended)Safety glasses with side shields or chemical splash gogglesN95/FFP2 respirator if not in a ventilated enclosureFull-coverage lab coat
Conducting reactions Chemical fume hoodNitrile or neoprene glovesChemical splash goggles or face shieldNot generally required if in a fume hoodFull-coverage lab coat
Purification (e.g., chromatography) Chemical fume hoodNitrile or neoprene glovesChemical splash goggles or face shieldNot generally required if in a fume hoodFull-coverage lab coat
Handling dry powder Chemical fume hood or glove boxNitrile or neoprene gloves (double-gloving recommended)Safety glasses with side shields and a face shieldN95/FFP2 respirator or higherFull-coverage lab coat
Waste disposal Well-ventilated area or chemical fume hoodNitrile or neoprene glovesChemical splash gogglesNot generally required for sealed containersFull-coverage lab coat

Experimental Protocols: Handling and Disposal

General Handling Precautions:

  • Avoid dust formation and inhalation: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a glove box.[7][8]

  • Prevent skin and eye contact: Wear appropriate PPE at all times.[9] Aromatic nitro-compounds can be absorbed through the skin.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][10] Do not eat, drink, or smoke in laboratory areas.[2]

  • Contaminated clothing: Remove and wash contaminated clothing before reuse.[7]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, gently cover the powder with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

  • Carefully sweep the material into a designated, labeled waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, contact your institution's environmental health and safety department.

Waste Disposal:

  • All waste materials, including contaminated PPE and disposable labware, should be collected in a clearly labeled, sealed container.

  • Dispose of the waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[10]

Visualizing Safety Protocols

The following diagrams illustrate the decision-making process for selecting the appropriate personal protective equipment and the general workflow for handling this compound safely.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task is_powder Handling Solid/Powder? start->is_powder is_spill Spill or Release? start->is_spill is_solution Handling Solution? is_powder->is_solution No fume_hood Work in Fume Hood or Ventilated Enclosure is_powder->fume_hood Yes is_reaction In Reaction/Purification? is_solution->is_reaction No is_solution->fume_hood Yes is_reaction->fume_hood Yes end Proceed with Task is_reaction->end No is_spill->start No full_ppe_spill Full PPE: Respirator, Goggles, Face Shield, Double Gloves, Protective Clothing is_spill->full_ppe_spill Yes gloves_goggles_coat Standard PPE: Nitrile Gloves Safety Goggles Lab Coat fume_hood->gloves_goggles_coat double_gloves Consider Double Gloves fume_hood->double_gloves face_shield Add Face Shield fume_hood->face_shield gloves_goggles_coat->is_solution No gloves_goggles_coat->is_reaction No gloves_goggles_coat->end respirator Add Respirator (N95/FFP2) double_gloves->gloves_goggles_coat face_shield->gloves_goggles_coat

Caption: PPE selection workflow for handling this compound.

Chemical_Handling_Workflow General Workflow for this compound plan 1. Review SDS of Related Compounds ppe 2. Don Appropriate PPE plan->ppe engineering_controls 3. Use Engineering Controls (e.g., Fume Hood) ppe->engineering_controls handling 4. Perform Experiment engineering_controls->handling decontaminate 5. Decontaminate Work Area handling->decontaminate waste 6. Segregate and Label Hazardous Waste decontaminate->waste dof_ppe 7. Doff PPE waste->dof_ppe wash 8. Wash Hands Thoroughly dof_ppe->wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.